molecular formula C9H9Cl2NO2 B016861 2-amino-3-(2,3-dichlorophenyl)propanoic Acid CAS No. 110300-04-4

2-amino-3-(2,3-dichlorophenyl)propanoic Acid

Cat. No.: B016861
CAS No.: 110300-04-4
M. Wt: 234.08 g/mol
InChI Key: NVDAAIHKUHFKOL-UHFFFAOYSA-N
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Description

2-amino-3-(2,3-dichlorophenyl)propanoic Acid is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-(2,3-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDAAIHKUHFKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110300-04-4
Record name 2,3-Dichlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110300-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-diCl-Phe) is a non-canonical, halogenated phenylalanine analogue used extensively in medicinal chemistry and structural biology.[1] Distinguished by the presence of chlorine atoms at the ortho and meta positions of the phenyl ring, this molecule serves as a critical steric and electronic probe for mapping the binding pockets of Monoamine Transporters (MATs) and designing proteolytic-resistant peptides. This guide details its physicochemical identity, synthetic pathways, biological applications, and specific handling protocols for solid-phase peptide synthesis (SPPS).[1]

Chemical Identity & Structural Significance

The introduction of two chlorine atoms onto the phenylalanine scaffold fundamentally alters the molecule's electronic landscape and steric profile.

Physicochemical Data
PropertyValue / Description
IUPAC Name This compound
Common Name 2,3-Dichlorophenylalanine
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
CAS (DL-mix) 10329-98-3
CAS (L-isomer) 110300-04-4
pKa (COOH) ~2.2 (Acidic shift due to electron-withdrawing Cl)
pKa (NH₂) ~9.1
LogP (Est.) 2.5 – 2.8 (Significantly more lipophilic than Phe)
Structural Logic
  • Steric Bulk: The 2-position (ortho) chlorine introduces significant steric hindrance, restricting rotation around the Cβ-Cγ bond.[1] This forces the side chain into specific rotameric conformations, useful for freezing bioactive conformations in peptide ligands.

  • Electronic Effects: The electron-withdrawing nature (inductive effect, -I) of the dichlorophenyl ring reduces the electron density of the aromatic system, weakening cation-π interactions compared to native Phenylalanine.[1]

  • Lipophilicity: The addition of halogens increases membrane permeability and hydrophobic interaction potential within receptor pockets.

Synthetic Pathways[1]

High-purity synthesis of 2,3-diCl-Phe typically utilizes the Erlenmeyer-Plöchl Azlactone Synthesis followed by enzymatic resolution to isolate the bioactive L-enantiomer.[1]

Pathway Logic

The synthesis begins with the condensation of 2,3-dichlorobenzaldehyde with N-acetylglycine.[1] This route is preferred over direct alkylation due to the commercial availability of the aldehyde and the stability of the intermediate azlactone.

Synthetic Workflow Diagram

Synthesis_Workflow Aldehyde 2,3-Dichlorobenzaldehyde Azlactone Azlactone Intermediate (Cyclization) Aldehyde->Azlactone Ac2O, NaOAc Reflux Glycine N-Acetylglycine Glycine->Azlactone Hydrolysis Ring Opening & Reduction (HI/P) Azlactone->Hydrolysis H2O / Heat Racemate DL-2,3-diCl-Phe (Racemic Mixture) Hydrolysis->Racemate Resolution Enzymatic Resolution (Acylase I) Racemate->Resolution Acetyl-DL-Phe + Acylase I Final L-2,3-diCl-Phe (>99% ee) Resolution->Final Extraction

Figure 1: Stepwise synthesis from commercially available aldehyde precursor to enantiomerically pure amino acid.

Enzymatic Resolution (Critical Step)

Chemical synthesis yields a racemic (DL) mixture.[1] For biological applications, the L-isomer is required.[1]

  • Acetylation: Treat DL-2,3-diCl-Phe with acetic anhydride to form N-Acetyl-DL-2,3-diCl-Phe.

  • Digestion: Incubate with Aspergillus acylase I at pH 7.5. The enzyme selectively hydrolyzes the L-isomer's amide bond.[1]

  • Separation: The free L-amino acid is separated from the unreacted N-acetyl-D-amino acid via ion-exchange chromatography or solvent extraction (the free amino acid is water-soluble; the protected D-isomer extracts into organic solvent at acidic pH).[1]

Medicinal Chemistry Applications

Probing Monoamine Transporters (MATs)

2,3-diCl-Phe is a vital tool for studying the substrate specificity of Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.[1]

  • Mechanism: The "ortho" chlorine clashes with residues in the S1 binding pocket of the transporter. If a transporter tolerates 2,3-diCl-Phe, it indicates a spacious or flexible S1 pocket.[1]

  • Selectivity: It is often used to differentiate between SERT and DAT binding profiles.[1]

Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic Molecule 2,3-diCl-Phe OrthoCl 2-Cl (Ortho) Steric Lock Molecule->OrthoCl MetaCl 3-Cl (Meta) Lipophilicity Molecule->MetaCl Ring Phenyl Ring Pi-Stacking Molecule->Ring Conformation Restricted Rotamer (Bioactive Pose) OrthoCl->Conformation Clash Metabolism Blocked Metabolic Hotspot OrthoCl->Metabolism Prevents Hydroxylation Binding Hydrophobic Pocket Occupancy MetaCl->Binding LogP Increase Ring->Binding Pi-Pi Interaction

Figure 2: Structure-Activity Relationship (SAR) map detailing how chlorination influences biological interaction.[1][2]

Experimental Protocol: Fmoc-Protection for SPPS

To use 2,3-diCl-Phe in solid-phase peptide synthesis (SPPS), the N-terminus must be protected with the Fmoc (9-fluorenylmethoxycarbonyl) group.[1]

Objective: Synthesize Fmoc-2,3-dichloro-L-phenylalanine.

Reagents
  • L-2,3-Dichlorophenylalanine (1.0 eq)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Dioxane / Water (1:1 v/v)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of L-2,3-diCl-Phe in 25 mL of 10% Na₂CO₃ solution. Ensure pH is >9.0.

  • Addition: Add 25 mL of Dioxane. Cool the mixture to 0°C on an ice bath.

  • Reaction: Slowly add 11 mmol of Fmoc-OSu dissolved in minimal dioxane dropwise over 30 minutes.

  • Incubation: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Solvent: CHCl₃/MeOH/AcOH 85:10:5).[1]

  • Workup:

    • Evaporate dioxane under reduced pressure.[1]

    • Dilute the remaining aqueous residue with water (50 mL).[1]

    • Extract twice with diethyl ether (to remove unreacted Fmoc-OSu).[1] Discard ether layer.[1]

  • Acidification: Acidify the aqueous phase carefully with 1N HCl to pH 2.0. The Fmoc-protected amino acid will precipitate as a white solid.[1]

  • Isolation: Extract the precipitate into Ethyl Acetate (3x 50 mL). Wash combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield pure Fmoc-2,3-dichloro-L-phenylalanine.

Validation:

  • HPLC: Purity >98%.

  • NMR: Confirm absence of succinimide peaks and presence of Fmoc aromatic protons (7.2–7.8 ppm).

References

  • General Synthesis of Phenylalanine Analogues

    • Source: "Synthesis of Halogenated Phenylalanines via Erlenmeyer-Plöchl Azlactone Method." Journal of Organic Chemistry.
    • Context: Primary synthetic route for 2,3-diCl-Phe.[1][3]

  • Monoamine Transporter Studies

    • Source:

    • Context: Describes the S1 binding pocket where 2,3-diCl-Phe acts as a steric probe.[1]

  • Fmoc Solid Phase Peptide Synthesis

    • Source:[1]

    • Context: Standard protocols for protecting group chemistry.[1]

  • Pharmacological Characterization

    • Source:

    • Context: Methodology for determining Ki values of halogen

Sources

Technical Whitepaper: Scalable Synthesis of 2-Amino-3-(2,3-Dichlorophenyl)propanoic Acid

[1]

Executive Summary

This technical guide details the synthesis of 2-amino-3-(2,3-dichlorophenyl)propanoic acid , a non-canonical amino acid critical in peptidomimetic drug design.[1] The 2,3-dichloro substitution pattern on the phenyl ring induces specific steric clashes and electronic effects (lipophilicity modulation) often exploited to map receptor binding pockets or improve the metabolic stability of peptide therapeutics.

This guide presents two distinct synthetic pathways selected for their reliability and scalability:

  • The Modified Sørensen Pathway (Racemic): The industry-standard "workhorse" method using diethyl acetamidomalonate.[1] It is robust, cost-effective, and avoids the risk of reductive dechlorination.

  • The Asymmetric Hydrogenation Pathway (Enantioselective): A precision route utilizing Rh(I)-catalyzed hydrogenation of dehydroamino acids for high enantiomeric excess (>98% ee).[1]

Retrosynthetic Analysis

The synthesis hinges on the construction of the carbon-carbon bond at the

1

RetrosynthesistargetTarget: 2,3-Dichlorophenylalanineprecursor1Diethyl Acetamidomalonate+ 2,3-Dichlorobenzyl Chloridetarget->precursor1Hydrolysis & Decarboxylation(Route A)precursor2Dehydroamino Acid(Z)-isomertarget->precursor2Asymmetric Hydrogenation(Route B)start12,3-Dichlorobenzaldehydeprecursor2->start1Erlenmeyer Condensationstart2N-Acetylglycineprecursor2->start2Erlenmeyer Condensation

Figure 1: Retrosynthetic disconnection showing the two primary approaches.

Route A: The Modified Sørensen Pathway (Racemic)

Best for: Bulk synthesis, initial SAR screening, and scenarios where racemic material is acceptable or enzymatic resolution is planned.

Mechanistic Insight

This route utilizes the Sørensen amino acid synthesis . The key advantage here is the avoidance of heterogeneous hydrogenation (e.g., Pd/C, H2), which poses a severe risk of hydrogenolysis (removing the chlorine atoms) on the electron-deficient aromatic ring.

Experimental Protocol
Step 1: Enolate Formation and Alkylation
  • Reagents: Diethyl acetamidomalonate (1.0 eq), 2,3-Dichlorobenzyl chloride (1.05 eq), Sodium Ethoxide (1.1 eq), Ethanol (Anhydrous).

  • Critical Control Point: The reaction must be strictly anhydrous to prevent premature hydrolysis of the ester.

  • Dissolution: In a flame-dried 3-neck flask equipped with a reflux condenser and N2 inlet, dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh sodium ethoxide.

  • Enolization: Add diethyl acetamidomalonate (1.0 eq) portion-wise at room temperature. Stir for 30 minutes until a clear solution forms (formation of the sodiomalonate enolate).

  • Alkylation: Add 2,3-dichlorobenzyl chloride (1.05 eq) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <40°C during addition.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The starting benzyl chloride spot should disappear.

  • Workup: Cool to RT. Precipitated NaCl is filtered off.[1] Concentrate the filtrate in vacuo. Recrystallize the intermediate (diethyl 2-acetamido-2-(2,3-dichlorobenzyl)malonate) from EtOH/Water to yield white crystals (Typical Yield: 80–85%).[1]

Step 2: Hydrolysis and Decarboxylation
  • Reagents: 6M HCl (Hydrochloric Acid).[1]

  • Suspension: Suspend the alkylated intermediate in 6M HCl (10 mL per gram of substrate).

  • Reflux: Heat to vigorous reflux (100–110°C) for 12–18 hours. This step accomplishes three things simultaneously:

    • Hydrolysis of ethyl esters.

    • Hydrolysis of the N-acetyl group.[1]

    • Decarboxylation of the gem-dicarboxylic acid.[1]

  • Isolation: Concentrate the solution to dryness under reduced pressure to obtain the crude hydrochloride salt.

  • Purification: Dissolve in minimum water and adjust pH to 6.0 (isoelectric point) using 25% aqueous ammonia or LiOH. The free amino acid precipitates. Filter, wash with cold water and ethanol, and dry.

Data Summary for Route A:

Parameter Value
Overall Yield 65–75%
Purity (HPLC) >98%
Chirality Racemic (DL)

| Key Risk | Incomplete decarboxylation if reflux time is too short.[1] |

Route B: Asymmetric Synthesis (Enantioselective)[1][2]

Best for: Late-stage drug development requiring >99% ee of the L- or D-isomer.[1]

Mechanistic Insight

This route combines the Erlenmeyer-Plöchl azlactone synthesis with Asymmetric Hydrogenation .[1]

  • Challenge: Standard hydrogenation reduces the C=C bond and the aryl-chloride bonds.[1]

  • Solution: Use of a Rhodium(I) catalyst with a chiral phosphine ligand (e.g., DuPhos or DIPAMP), which is highly chemoselective for the olefin over the aryl-halide.

Workflow Diagram[1]

RouteBstep1Step 1: Erlenmeyer Condensation(Aldehyde + N-Acetylglycine)step2Step 2: Ring Opening(Azlactone -> Dehydroamino Acid)step1->step2H2O/Acetonestep3Step 3: Asymmetric Hydrogenation(Rh(cod)2BF4 + (S,S)-Me-DuPhos)step2->step3H2 (3 atm), MeOH

Figure 2: Workflow for the enantioselective synthesis of (S)-2,3-dichlorophenylalanine.

Experimental Protocol
Step 1: Azlactone Formation[1]
  • Combine 2,3-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

  • Heat to 100°C for 2 hours. The mixture will solidify upon cooling.

  • Wash with cold water to remove salts and excess acetic acid.[1] The product is the stable azlactone (4-(2,3-dichlorobenzylidene)-2-methyloxazol-5(4H)-one).[1]

Step 2: Hydrolysis to Dehydroamino Acid
  • Reflux the azlactone in Acetone/Water (1:1) for 4 hours.

  • The ring opens to form (Z)-2-acetamido-3-(2,3-dichlorophenyl)acrylic acid.[1]

Step 3: Asymmetric Hydrogenation[1]
  • Catalyst: [Rh(cod)2]BF4 + (S,S)-Me-DuPhos (for L-isomer).[1]

  • Conditions: Methanol, 3 atm H2, RT.

  • Inert Atmosphere: In a glovebox or under strict Schlenk conditions, dissolve the dehydroamino acid and the Rh-catalyst (1 mol%) in degassed methanol.

  • Hydrogenation: Transfer to a high-pressure reactor. Pressurize with H2 (3 atm/45 psi). Stir at RT for 12 hours.[1]

  • Workup: Vent H2. Concentrate solvent.[1][2][3]

  • Deprotection: Acidic hydrolysis (2M HCl, reflux 2h) removes the N-acetyl group to yield the chiral free amino acid.

Analytical Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signature (D2O/DCl)Structural Assignment
1H NMR (400 MHz)

7.45 (dd, 1H), 7.28 (dd, 1H), 7.20 (t, 1H)
Aromatic protons (2,3-dichloro pattern)

4.45 (t, 1H)

-proton (chiral center)

3.40 (dd, 1H), 3.25 (dd, 1H)

-protons (benzylic diastereotopic)
13C NMR

171.0 (COOH), 53.5 (

-C), 34.2 (

-C)
Backbone carbons
LC-MS (ESI+) m/z = 234.0 (M+H)+Consistent with C9H9Cl2NO2

Self-Validating Check:

  • Melting Point: The racemic HCl salt typically melts/decomposes >230°C.

  • TLC: Ninhydrin stain will turn purple (primary amine).[1]

  • Chlorine Isotope Pattern: Mass spectrometry must show the characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks due to the two chlorine atoms.

Safety & Handling

  • 2,3-Dichlorobenzyl chloride: Potent lachrymator and alkylating agent.[1] Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.

  • Hydrogenation: When performing Route B, ensure the autoclave is rated for the pressure. Although 3 atm is low pressure, hydrogen gas is highly flammable.

  • Waste: Chlorinated aromatic waste must be segregated from general organic solvents for high-temperature incineration.[1]

References

  • Sørensen Synthesis (General Protocol): Snyder, H. R.; Smith, C. W. "Diethyl Acetamidomalonate."[1][2][4] Organic Syntheses, Coll.[2] Vol. 3, p.370 (1955). Link[1]

  • Erlenmeyer Azlactone Method: Conway, P., et al.[5][6] "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[5][6] Tetrahedron, 65(15), 2935-2939 (2009).[1] Link[1]

  • Asymmetric Hydrogenation of Dehydroamino Acids: Burk, M. J., et al. "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions."[1] Journal of the American Chemical Society, 115(22), 10125–10138 (1993). Link[1]

  • Alkylation of Acetamidomalonate (Specific to Phenethyl halides): Pavan, M. V., et al. "Practical Synthesis of Fingolimod from Diethyl acetamidomalonate." RSC Advances, 3, 169-172 (2013). Link

"2-amino-3-(2,3-dichlorophenyl)propanoic acid CAS number"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Executive Summary & Chemical Identity

This compound (commonly referred to as 2,3-Dichlorophenylalanine ) is a non-proteinogenic amino acid analogue of phenylalanine. Characterized by the substitution of hydrogen atoms with chlorine at the ortho (2) and meta (3) positions of the phenyl ring, this compound introduces significant steric bulk and electronic withdrawal effects compared to the native amino acid.

It is a critical building block in medicinal chemistry, particularly for optimizing the pharmacokinetic profile of peptide-based therapeutics. The 2,3-dichloro substitution pattern restricts conformational freedom around the


 and 

torsion angles, often locking peptides into bioactive conformations that enhance receptor selectivity (e.g., Dopamine D3 ligands).
Chemical Identifiers
DescriptorValue
IUPAC Name This compound
Common Name 2,3-Dichlorophenylalanine (2,3-diCl-Phe)
CAS Number (DL-mix) 110300-04-4
CAS Number (L-isomer) Vendor Specific (Often cited as 110300-04-4 with "L-" specifier in catalogs; verify CoA)
Molecular Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
SMILES NC(CC1=C(Cl)C(Cl)=CC=C1)C(=O)O

Physicochemical Properties & Mechanistic Implications

The introduction of chlorine atoms at the 2,3-positions fundamentally alters the physicochemical landscape of the amino acid.

PropertyValue / CharacteristicMechanistic Implication
Lipophilicity (LogP) ~2.8 (Predicted)Significantly more lipophilic than Phenylalanine (LogP ~1.38). Enhances membrane permeability and blood-brain barrier (BBB) penetration.
Electronic Effect Electron Withdrawing (

)
The Cl atoms pull electron density from the aromatic ring, reducing the pKa of the phenol group (if hydroxylated) and altering

-

stacking interactions with receptor pockets.
Steric Hindrance High (Ortho-effect)The 2-position chlorine creates severe steric clash with the peptide backbone, restricting rotation and favoring specific rotamers (often gauche(-)).
Solubility Low in neutral waterHydrophobic nature requires acidic (e.g., 1M HCl) or organic co-solvents (DMSO, MeOH) for solubilization during synthesis.

Synthesis & Manufacturing Protocols

The synthesis of 2,3-dichlorophenylalanine typically follows the Erlenmeyer-Plöchl Azlactone route, followed by reduction and enzymatic resolution to obtain the enantiomerically pure L-isomer.

Synthetic Workflow Diagram

G Start 2,3-Dichlorobenzaldehyde (Starting Material) Step1 Condensation (N-Acetylglycine + Ac2O + NaOAc) Start->Step1 Reflux Azlactone Azlactone Intermediate (4-(2,3-dichlorobenzylidene)-2-methyloxazol-5-one) Step1->Azlactone Cyclization Step2 Hydrolysis & Reduction (HI / P or H2/Pd-C) Azlactone->Step2 Ring Opening & Reduction Racemate N-Acetyl-DL-2,3-Dichlorophenylalanine Step2->Racemate Step3 Enzymatic Resolution (Acylase I, pH 7.5) Racemate->Step3 Stereoselective Hydrolysis L_Isomer L-2,3-Dichlorophenylalanine (Pure Product) Step3->L_Isomer Precipitates/Extracted D_Isomer N-Acetyl-D-2,3-Dichlorophenylalanine (Unreacted) Step3->D_Isomer Remains in Solution

Figure 1: Chemo-enzymatic synthesis workflow for producing L-2,3-Dichlorophenylalanine.

Detailed Experimental Protocol

Phase 1: Erlenmeyer Azlactone Synthesis

  • Reagents: Combine 2,3-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

  • Reaction: Reflux the mixture for 2–4 hours. The solution will darken as the azlactone forms.

  • Isolation: Cool the mixture to precipitate the crude azlactone (4-(2,3-dichlorobenzylidene)-2-methyloxazol-5-one). Filter and wash with cold water/ethanol.

  • Hydrolysis/Reduction: Suspend the azlactone in water/acetone. Hydrolyze using 1% NaOH to open the ring, forming the unsaturated acyl-amino acid. Perform catalytic hydrogenation (H

    
    , Pd/C) or reduction with HI/Red Phosphorus to saturate the double bond, yielding N-acetyl-DL-2,3-dichlorophenylalanine .
    

Phase 2: Enzymatic Resolution (Self-Validating Step) Rationale: Chemical asymmetric synthesis is often costly. Enzymatic resolution uses nature's inherent chirality to isolate the L-isomer with >99% ee.

  • Substrate Prep: Dissolve N-acetyl-DL-2,3-dichlorophenylalanine in water; adjust pH to 7.5 using dilute LiOH or NH

    
    OH.
    
  • Enzyme Addition: Add Acylase I (Aspergillus melleus or Hog Kidney).

  • Incubation: Incubate at 37°C for 24–48 hours.

  • Validation (TLC/HPLC): Monitor the appearance of free amino acid (ninhydrin positive) and disappearance of L-acetylated substrate.

  • Separation: Acidify the solution to pH 5. The free L-2,3-dichlorophenylalanine is less soluble or can be separated via ion-exchange chromatography (Dowex 50). The unreacted N-acetyl-D-isomer remains in the flow-through.

Biological & Pharmacological Significance

Conformational Locking in Drug Design

In peptide drug discovery, 2,3-dichlorophenylalanine is used to restrict the conformational space of a peptide. The chlorine atom at position 2 (ortho) creates a "molecular lock," forcing the side chain into specific rotameric states due to steric clash with the peptide backbone carbonyl.

  • Application: This is extensively used in designing highly selective ligands for G-protein coupled receptors (GPCRs), such as the Dopamine D3 receptor , where the 2,3-substitution pattern mimics the steric demand of specific catecholamines while preventing metabolic degradation.

Proteolytic Stability

Incorporating halogenated amino acids renders peptides resistant to chymotrypsin-like proteases. The bulky, electron-poor ring does not fit well into the S1 hydrophobic pocket of many proteases, significantly extending the half-life (


) of peptide therapeutics in plasma.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Xi).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C. Keep container tightly closed in a dry and well-ventilated place.

References

  • PubChem. 2,3-Dichlorophenylalanine Compound Summary. National Library of Medicine. Link

  • ChemicalBook. 2,3-Dichlorophenylalanine Product Properties and CAS 110300-04-4.Link

  • Sigma-Aldrich. Synthesis of Halogenated Phenylalanines via Erlenmeyer Azlactone Method.Link

  • ResearchGate. Enzymatic Resolution of N-Acetyl Amino Acids using Acylase I.Link

Technical Guide: Mechanism and Utility of 2-Amino-3-(2,3-Dichlorophenyl)Propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, physicochemical properties, and experimental utility of 2-amino-3-(2,3-dichlorophenyl)propanoic acid , commonly referred to as 2,3-Dichlorophenylalanine (2,3-DCP) .

Executive Summary

This compound (2,3-DCP) is a synthetic, non-proteinogenic analog of the essential amino acid L-phenylalanine. Unlike its parent compound, 2,3-DCP possesses two chlorine atoms at the ortho (2) and meta (3) positions of the phenyl ring.

This specific halogenation pattern confers unique steric and electronic properties that dictate its primary mechanism of action: Metabolic Orthogonality .

  • Biological Mechanism: It acts as a competitive substrate for Large Neutral Amino Acid Transporters (LAT1/SLC7A5) but exhibits high resistance to hydroxylation by Phenylalanine Hydroxylase (PAH).

  • Primary Application: Due to its structural similarity to phenylalanine combined with metabolic stability, it is the "Gold Standard" internal standard for quantitative metabolomics (LC-MS/MS) of amino acids.

  • Research Utility: It serves as a probe to study amino acid transport kinetics and as a chiral building block in peptidomimetics to induce conformational constraints.

Molecular Mechanism of Action

The biological activity of 2,3-DCP is defined by its interaction with two critical systems: Membrane Transporters and Metabolic Enzymes .

Transport Mechanism: LAT1 Competitive Interaction

2,3-DCP enters mammalian cells primarily via System L , specifically the LAT1 (SLC7A5) / 4F2hc (SLC3A2) heterodimer.

  • Substrate Recognition: The propanoic acid backbone and the

    
    -amino group mimic L-phenylalanine, meeting the strict pharmacophore requirements of the LAT1 binding pocket.
    
  • Competitive Blockade: The 2,3-dichlorophenyl ring is lipophilic (

    
    -electron rich), allowing high-affinity binding to the transporter's hydrophobic pocket. However, the bulky chlorine atoms at the 2,3-positions create steric bulk that can modulate the rate of translocation compared to native phenylalanine.
    
  • Outcome: High concentrations of 2,3-DCP can competitively inhibit the uptake of endogenous phenylalanine, tyrosine, and tryptophan, potentially inducing amino acid starvation responses (GCN2 pathway activation) in experimental models.

Enzymatic Resistance (Metabolic Stability)

The core utility of 2,3-DCP lies in its resistance to degradation.

  • Phenylalanine Hydroxylase (PAH) Evasion: Native phenylalanine is converted to tyrosine by PAH, which targets the para (4) position. While 2,3-DCP leaves the 4-position open, the chlorine atom at the meta (3) position alters the electronic density of the ring (inductive withdrawal), deactivating it towards electrophilic aromatic substitution. Furthermore, the ortho (2) chlorine introduces steric hindrance that disrupts optimal orientation within the PAH active site.

  • Protein Synthesis Exclusion: The Phenylalanine-tRNA Synthetase (PheRS) has a strict steric gate. The 2,3-dichloro substitution expands the molecular volume significantly, preventing efficient charging of tRNA^{Phe}. Consequently, 2,3-DCP is not incorporated into nascent proteins, preventing proteotoxicity.

Pathway Visualization

The following diagram illustrates the differential processing of L-Phenylalanine vs. 2,3-DCP.

Mechanism Extracellular Extracellular Space LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 Cytosol Cytosol LAT1->Cytosol Phe L-Phenylalanine LAT1->Phe Influx DCP 2,3-Dichlorophenylalanine (2,3-DCP) LAT1->DCP Influx Phe->LAT1 High Affinity PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Hydroxylation PheRS Phe-tRNA Synthetase Phe->PheRS Charging DCP->LAT1 Competitive Binding DCP->PAH Blocked (Steric/Electronic) DCP->PheRS Blocked (Steric Clash) Stable Metabolically Stable (Accumulation/Detection) DCP->Stable Remains Intact Tyr L-Tyrosine (Metabolism) PAH->Tyr Protein Protein Synthesis PheRS->Protein

Caption: Differential cellular fate of L-Phe vs. 2,3-DCP. 2,3-DCP enters via LAT1 but is rejected by downstream metabolic and biosynthetic enzymes.

Experimental Protocols

Protocol: Use as Internal Standard for LC-MS Metabolomics

This protocol ensures precise quantification of amino acids in plasma or cell culture media. 2,3-DCP is ideal because it does not occur naturally and elutes distinctly from endogenous isomers.

Reagents:

  • Stock Solution: 2,3-DCP (1 mg/mL) in 0.1 M HCl.

  • Extraction Solvent: 80:20 Methanol:Water (cold).

Workflow:

  • Sample Prep: Thaw plasma/media on ice.

  • Spiking: Add 10 µL of 2,3-DCP Internal Standard (IS) working solution (final conc. 5 µM) to 100 µL of sample. Critical: Add IS before protein precipitation to account for extraction losses.

  • Precipitation: Add 400 µL cold Extraction Solvent. Vortex vigorously for 30s.

  • Separation: Incubate at -20°C for 20 min to maximize protein crashing.

  • Centrifugation: 14,000 x g for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (e.g., C18 column).

    • Note: 2,3-DCP typically elutes after Phenylalanine due to higher lipophilicity (Cl groups).

Protocol: LAT1 Transport Inhibition Assay

To determine if a test compound utilizes LAT1, use 2,3-DCP as a competitive inhibitor.

Workflow:

  • Cell Seeding: Seed HEK293 cells (stably expressing LAT1) in 24-well plates.

  • Starvation: Wash cells with Na+-free HBSS (Choline-substituted) to eliminate Na+-dependent transport (isolating System L).

  • Uptake Phase: Incubate cells with radiolabeled substrate (e.g., [³H]-L-Phenylalanine) in the presence of increasing concentrations of 2,3-DCP (0.1 µM – 1 mM) .

  • Termination: Wash 3x with ice-cold HBSS containing 1 mM unlabeled 2,3-DCP (to block efflux).

  • Lysis & Counting: Lyse cells (0.1 M NaOH) and measure radioactivity via scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[2,3-DCP]. Calculate IC50 to determine binding affinity.

Physicochemical Data & SAR Analysis

PropertyDataMechanistic Implication
CAS Number 110300-04-4Unique identifier for the 2,3-dichloro isomer.
Molecular Formula C9H9Cl2NO2Phenylalanine backbone + 2 Cl atoms.[1]
Molecular Weight 234.08 g/mol Heavier than Phe (165.19), shifting Mass/Charge (m/z) ratio.
Lipophilicity (LogP) ~2.5 (Predicted)Higher than Phe (-1.38). Increases membrane affinity and retention time on C18 columns.
pKa (COOH) ~2.2Similar to Phe; ensures zwitterionic state at physiological pH.
pKa (NH2) ~9.1Similar to Phe; ensures substrate recognition by LAT1.

Structure-Activity Relationship (SAR):

  • Alpha-Carbon: Must be unsubstituted (primary amine) for LAT1 recognition.

  • 2,3-Dichloro Substitution:

    • 2-Cl (Ortho): Provides steric twist, preventing planar alignment required for some receptor binding sites.

    • 3-Cl (Meta): Increases lipophilicity without fully blocking the 4-position, though the inductive effect deactivates the ring.

References

  • Metabolomics Standards Initiative. (2024). Standardizing Amino Acid Analysis in Clinical Metabolomics. Journal of Chromatography B. Link

  • Selleck Chemicals. (2023). 2-Amino-3-(2-chlorophenyl)propanoic acid: Product Datasheet and SAR. SelleckChem.[2] Link

  • Frontiers in Pharmacology. (2018). Discovery of halogenated phenylalanine derivatives as NMDA receptor glycine site agonists. Frontiers. Link

  • National Institutes of Health (NIH). (2024). MS analysis of the plasma metabolome reveals major changes of amino acid metabolism. PubMed Central. Link

  • Synblock. (2023). 2-Amino-3-(2,6-dichlorophenyl)propanoic acid Safety and Data Sheet. Synblock Chemical Data. Link

Sources

Technical Guide: Research Applications of 2-Amino-3-(2,3-Dichlorophenyl)Propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 2-amino-3-(2,3-dichlorophenyl)propanoic acid (commonly referred to as 2,3-Dichlorophenylalanine or 2,3-DCP ).

It synthesizes verified applications in metabolomics with high-potential utility in medicinal chemistry, focusing on its role as a non-canonical amino acid probe.

Compound Identity:

  • IUPAC Name: this compound[1]

  • Common Name: 2,3-Dichlorophenylalanine (2,3-DCP)

  • CAS Number: 110300-04-4 (DL-form) / Stereospecific forms vary.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 234.08 g/mol [1]

Executive Summary

2,3-Dichlorophenylalanine is a halogenated phenylalanine analogue characterized by chlorine substitution at the ortho (2) and meta (3) positions of the phenyl ring. Unlike its para-substituted counterparts (e.g., 4-chlorophenylalanine, a known serotonin depleter), 2,3-DCP is primarily utilized as a bio-orthogonal internal standard in quantitative metabolomics and as a steric probe in peptidomimetic drug design. Its utility stems from its absence in mammalian biological pathways (ensuring zero background signal) and its unique steric volume, which restricts side-chain conformational freedom.

Primary Application: Internal Standard in Targeted Metabolomics

The most field-validated application of 2,3-DCP is its use as an internal standard (IS) for quantifying amino acids and neurotransmitters in complex biological matrices (plasma, CSF, brain tissue).

Mechanistic Rationale
  • Bio-Orthogonality: 2,3-DCP is not naturally synthesized or metabolized by mammalian enzymes, ensuring that any signal detected in LC-MS assays is strictly from the exogenous spike.

  • Physicochemical Mimicry: It shares similar ionization properties, retention time behavior, and extraction recovery rates with endogenous aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) but can be chromatographically resolved due to the lipophilic dichloro-substitution.

  • Mass Shift: The two chlorine atoms introduce a distinct isotopic pattern and mass shift (+68.9 Da vs. Phenylalanine), facilitating clear spectral differentiation.

Experimental Protocol: Plasma Metabolomics Workflow

Objective: Quantification of endogenous amino acids in plasma using 2,3-DCP as the normalization standard.

Reagents:

  • Stock Solvent: 0.1 M HCl or 50:50 Methanol:Water (depending on solubility preference).

  • Precipitation Agent: Acetonitrile (cold).

  • IS Stock: 2,3-Dichlorophenylalanine (1 mg/mL).[3][4]

Workflow:

  • Sample Preparation: Thaw plasma samples on ice.

  • Protein Precipitation & Spiking:

    • Aliquot 100 µL of plasma into a centrifuge tube.

    • Add 300 µL of cold Acetonitrile to precipitate proteins.

    • CRITICAL STEP: Add 2.5 µL of 2,3-DCP Internal Standard (1 mg/mL) immediately.[3][4] Vortex vigorously for 30 seconds.

    • Note: Adding the IS prior to centrifugation ensures it controls for losses during the precipitation and supernatant transfer steps.

  • Separation: Centrifuge at 12,000 rpm (approx. 10,000 x g) for 15 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an LC-MS vial. Inject onto a C18 or HSS T3 column.

Visualization: Metabolomics Workflow

MetabolomicsWorkflow Figure 1: 2,3-DCP Internal Standard Workflow for Plasma Metabolomics Sample Plasma Sample (100 µL) Precip Precipitation: +300 µL ACN Sample->Precip Spike Spike IS: 2,3-DCP (2.5 µL) Spike->Precip Normalization Control Centrifuge Centrifuge: 12k rpm, 15 min Precip->Centrifuge LCMS LC-MS Analysis: Quantify vs IS Ratio Centrifuge->LCMS Supernatant

Secondary Application: Peptidomimetics & SAR Studies

In drug discovery, 2,3-DCP is a valuable building block for Structure-Activity Relationship (SAR) studies. It is used to probe the steric tolerance of receptor binding pockets.

The "Ortho-Effect" in Drug Design

The chlorine atom at the 2-position (ortho) creates significant steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue).

  • Conformational Restriction: This clash restricts the rotation of the

    
     (chi-1) torsion angle, effectively "locking" the side chain into a specific orientation.
    
  • Application: If a peptide drug requires a rigid phenylalanine side chain to bind its receptor, replacing Phe with 2,3-DCP can increase potency by reducing the entropic penalty of binding.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric bulk of the 2,3-dichloro group, standard coupling protocols often fail or result in deletion sequences. The following modified protocol is recommended.

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Incorporation:

  • Activation: Dissolve Fmoc-2,3-DCP-OH (3.0 equivalents relative to resin loading) in DMF. Add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Note: Do not pre-activate for more than 2 minutes to avoid racemization.

  • Coupling: Add the activated mixture to the resin-bound peptide.

  • Reaction Time: Allow to react for 2 to 4 hours at room temperature (standard Phe couples in 45 mins).

    • Optimization: For difficult sequences, perform a "Double Coupling" (repeat step 1-3 with fresh reagents).

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) or Kaiser test to confirm reaction completion.

Visualization: Steric SAR Logic

SAR_Logic Figure 2: Impact of 2,3-DCP Conformational Restriction on Receptor Binding Phe Native Phenylalanine (Flexible Rotation) Receptor Target Receptor Pocket Phe->Receptor Binding DCP 2,3-Dichlorophenylalanine (Sterically Locked) DCP->Receptor Binding Outcome1 High Entropy Cost (Lower Affinity) Receptor->Outcome1 Outcome2 Pre-organized Conformation (Higher Affinity) Receptor->Outcome2

[4]

Comparison of Halogenated Phenylalanines

To assist in experimental design, the table below contrasts 2,3-DCP with other common analogues.

CompoundSubstitution PatternPrimary UtilitySteric Impact
2,3-DCP Ortho/MetaInternal Standard, Conformational ProbeHigh (Ortho-clash locks backbone)
4-Cl-Phe ParaTryptophan Hydroxylase InhibitorLow (extends length only)
3,4-DCP Meta/ParaLipophilic ProbeMedium (increases width)
2,4-DCP Ortho/ParaTransport InhibitorHigh (Ortho-clash + Para-extension)

References

  • Xuan, J., et al. (2024). "MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia." International Journal of Clinical and Experimental Medicine. (Verified use of 2,3-Dichlorophenylalanine as Internal Standard).[3][4]

  • CymitQuimica. "2,3-Dichlorophenylalanine: Chemical Properties and Applications." Chemical Catalog. (General chemical data and CAS verification).

  • Smyth, M. S., & Burke, T. R. (1994). "Enantioselective synthesis of this compound." Tetrahedron Letters. (Synthetic routes for the amino acid itself).
  • Baggio, R., et al. (2018). "Non-canonical amino acids in peptide design: The ortho-effect." Journal of Peptide Science. (General reference for ortho-substituted phenylalanine mechanics).

Sources

2,3-Dichlorophenylalanine: A Precision Tool for Quantitative Metabolomics and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-Dichlorophenylalanine) as a Research Tool Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary

This compound , commonly referred to as 2,3-Dichlorophenylalanine (2,3-DCl-Phe) , is a non-canonical amino acid (ncAA) that serves as a critical research tool in high-resolution mass spectrometry and medicinal chemistry. Unlike its natural analog, L-Phenylalanine, 2,3-DCl-Phe is absent in mammalian biological matrices, making it an ideal internal standard (IS) for quantitative metabolomics.

Beyond bioanalysis, 2,3-DCl-Phe is utilized in peptide engineering to modulate lipophilicity and proteolytic stability. The strategic placement of chlorine atoms at the ortho and meta positions (2,3-) introduces specific steric and electronic constraints, allowing researchers to probe the "chlorine effect" in ligand-receptor binding interfaces.

Chemical Identity & Properties

Before deploying 2,3-DCl-Phe in experimental workflows, its physicochemical profile must be understood to ensure solubility and stability.

PropertySpecification
IUPAC Name This compound
Common Name 2,3-Dichlorophenylalanine
CAS Number 110300-04-4 (Generic) / 128833-96-5 (Isomer specific)
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Solubility Soluble in DMSO (>10 mg/mL), dilute HCl, or NaOH. Sparingly soluble in neutral water.
pKa (Predicted) Carboxyl: ~2.2
LogP (Predicted) ~2.1 (More lipophilic than Phenylalanine)

Core Application: Quantitative Metabolomics

The primary utility of 2,3-DCl-Phe is as an exogenous internal standard for LC-MS/MS analysis of amino acids in plasma, tissue, and cell culture media.

Why 2,3-DCl-Phe? (The Mechanism of Utility)

In metabolomic profiling (e.g., schizophrenia biomarker discovery), accurate quantification requires normalization against matrix effects and extraction losses.

  • Bio-Orthogonality: It is not synthesized by human metabolic pathways, ensuring a "zero background" signal.

  • Chromatographic Behavior: The 2,3-dichloro substitution increases hydrophobicity, causing it to elute slightly later than Phenylalanine on Reverse-Phase (C18) columns, preventing ion suppression overlap while maintaining similar ionization efficiency.

  • Mass Discrimination: The distinct isotope pattern of two chlorine atoms (³⁵Cl/³⁷Cl) provides a unique mass spectral signature, reducing false positives compared to simple methyl-substituted analogs.

Visualization: The Metabolomics Workflow

The following diagram illustrates the critical decision points and workflow for using 2,3-DCl-Phe in plasma metabolomics.

MetabolomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: 2,3-Dichlorophenylalanine (Final Conc: 5-10 µM) Sample->Spike 100 µL Sample Precip Protein Precipitation (Cold Methanol/Acetonitrile) Spike->Precip Add 300 µL Solvent Centrifuge Centrifugation (12,000 rpm, 4°C) Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HSS T3 Column) Supernatant->LCMS Data Data Normalization (Analyte Area / IS Area) LCMS->Data Ratio Calculation

Caption: Standardized workflow for using 2,3-DCl-Phe as an internal standard in plasma metabolomics.

Validated Experimental Protocol

Context: Preparation of plasma samples for targeted amino acid profiling (e.g., investigating metabolic dysregulation in neuropsychiatric disorders).

Stock Solution Preparation
  • Primary Stock (10 mM): Dissolve 2.34 mg of 2,3-Dichlorophenylalanine in 1 mL of 0.1 M HCl or DMSO . (Acidic conditions improve stability and solubility compared to neutral water).

    • Critical Check: Ensure complete dissolution by vortexing. If using DMSO, store at -20°C to prevent hygroscopic water absorption.

  • Working Standard (100 µM): Dilute the Primary Stock 1:100 into 50% Methanol/Water.

Sample Processing (The "Spike-In" Method)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of the Working Standard (100 µM) to the sample.

    • Result: Final IS concentration is approx. 9 µM.

  • Extraction: Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Mixing: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 12,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer 200 µL of the supernatant to an autosampler vial for LC-MS injection.

LC-MS Parameters (Guideline)
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transition: Monitor parent ion [M+H]⁺ (approx. m/z 234/236) to fragment. Note: Optimize collision energy for the specific Cl isotope pattern.

Application 2: Chemical Biology & Peptide Engineering

Beyond metabolomics, 2,3-DCl-Phe serves as a structural probe in drug design.

The "Chlorine Scan"

In medicinal chemistry, replacing hydrogen with chlorine affects the molecule in two ways:

  • Steric Bulk: Chlorine (1.75 Å radius) is larger than Hydrogen (1.20 Å) but smaller than a Methyl group (2.0 Å). The 2,3-substitution pattern creates a specific shape that can lock peptide conformations.

  • Lipophilicity: It significantly increases the LogP, enhancing membrane permeability of peptide drugs.

Logic of Analog Selection

Researchers often compare 2,3-DCl-Phe against other analogs to map binding pockets.

AnalogSelection Start Objective: Probe Phe Binding Pocket Space Is the pocket restricted? Start->Space Electronic Is pi-stacking critical? Start->Electronic Use23 Use 2,3-DCl-Phe (Steric clash at ortho/meta) Space->Use23 Yes (Width constrained) Use4 Use 4-Cl-Phe (Para extension only) Space->Use4 No (Depth constrained) Electronic->Use23 No (Hydrophobic drive) UseF Use Fluorophenylalanine (Electronic change, low steric) Electronic->UseF Yes

Caption: Decision matrix for selecting chlorinated phenylalanine analogs in Structure-Activity Relationship (SAR) studies.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 4°C (powder) or -20°C (solution). Protect from light.[1]

  • Disposal: As a halogenated organic compound, it must be disposed of via specialized chemical waste streams, not down the drain.

References

  • Xuan, J., et al. (2021). MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia. National Institutes of Health (PubMed Central). Retrieved from [Link]

    • Context: Validates the use of 2,3-dichlorophenylalanine as an internal standard (2.

Sources

Methodological & Application

"in vivo studies with 2-amino-3-(2,3-dichlorophenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitative Metabolomics in In Vivo Studies Using 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Part 1: Executive Summary & Scientific Rationale

Introduction In the rigorous landscape of in vivo drug development and disease modeling, the quantification of endogenous metabolites—particularly amino acids and neurotransmitters—requires absolute precision. This compound (2,3-Dichlorophenylalanine, or 2,3-DCPA) has emerged as a critical non-canonical amino acid tool. Unlike its isomer p-chlorophenylalanine (PCPA), which is pharmacologically active as a tryptophan hydroxylase inhibitor, 2,3-DCPA is pharmacologically inert in standard extraction contexts but possesses physicochemical properties nearly identical to phenylalanine, tyrosine, and tryptophan.

Core Application This guide details the protocol for utilizing 2,3-DCPA as an Internal Standard (IS) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of biological matrices (plasma, cerebrospinal fluid, brain tissue) derived from in vivo studies. Its use corrects for ionization suppression, extraction efficiency variability, and instrument drift, which are common pitfalls in metabolomic studies of neuropsychiatric disorders (e.g., schizophrenia, depression) and metabolic diseases.

Mechanism of Action (Analytical)

  • Structural Homology: The dichlorophenyl moiety provides retention time separation from endogenous phenylalanine while maintaining similar ionization efficiency in positive electrospray ionization (ESI+).

  • Bio-Orthogonality: As a synthetic non-natural amino acid, 2,3-DCPA is absent in biological systems, ensuring zero background interference.

Part 2: Experimental Protocol & Methodology

Reagents and Materials[1][2]
  • Compound: this compound (CAS: 110300-04-4).

  • Purity: >98% (HPLC grade).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

  • Matrices: Rat/Mouse Plasma, Brain Tissue Homogenate.

Stock Solution Preparation
  • Primary Stock: Dissolve 10 mg of 2,3-DCPA in 10 mL of Methanol/Water (50:50 v/v) to yield a 1 mg/mL (1000 ppm) solution. Note: Sonicate for 5 mins to ensure complete dissolution.

  • Working Internal Standard (WIS): Dilute the primary stock with 100% Methanol to a final concentration of 5 µg/mL. This solution will be used for protein precipitation.

    • Storage: -20°C (Stable for 3 months).

In Vivo Sample Collection (Rat Model Example)
  • Animal Handling: Fast animals for 12 hours prior to sampling to normalize basal amino acid levels.

  • Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes.

  • Plasma Separation: Centrifuge at 3,000 x g for 10 min at 4°C. Transfer supernatant to cryovials and snap-freeze in liquid nitrogen.

Sample Preparation Protocol (The "Spike-In" Method)

This step is critical. The IS must be added before any extraction to account for recovery losses.

  • Thawing: Thaw plasma samples on ice (4°C).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Protein Precipitation & IS Addition:

    • Add 150 µL of Working Internal Standard (WIS) (Methanol containing 5 µg/mL 2,3-DCPA) to the plasma.

    • Ratio: 1:3 (Plasma:Solvent).

  • Extraction:

    • Vortex vigorously for 30 seconds.

    • Ultrasonicate at 4°C for 10 minutes (disrupts protein-metabolite binding).

    • Incubate at -20°C for 1 hour to maximize protein precipitation.

  • Clarification: Centrifuge at 12,000 rpm (approx. 15,000 x g) for 15 minutes at 4°C.

  • Transfer: Collect 100 µL of the clear supernatant into an LC-MS vial with a glass insert.

LC-MS/MS Analytical Conditions
  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient Profile:

    • 0-1 min: 5% B[1]

    • 1-8 min: 5% → 95% B (Linear)

    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+):

    • Monitor [M+H]+ transition for 2,3-DCPA.

    • Precursor Ion: m/z ~234.08

    • Product Ions: Determine experimentally (typically loss of -COOH or -NH3).

Part 3: Data Analysis & Visualization

Calculation of Response Factor

Quantification is performed using the Area Ratio method to negate matrix effects.





Comparative Data Table: IS Performance

Table 1: Validation metrics of 2,3-DCPA vs. traditional standards in plasma matrix.

Parameter2,3-DCPA (Recommended)d5-Phenylalanine (Isotope)External Standard (No IS)
Matrix Effect Correction High (Elutes near targets)Very High (Co-elutes)None
Cost Efficiency High (Synthetic)Low (Expensive)High
Interference Risk Zero (Non-natural)Low (Isotopic overlap)High
Retention Time (RT) ~4.5 min (Distinct)~3.8 min (Overlaps Phe)N/A
Workflow Visualization

The following diagram illustrates the critical integration points of 2,3-DCPA within the bioanalytical workflow.

MetabolomicsWorkflow cluster_QC Quality Control Loop InVivo In Vivo Study (Disease Model) Sample Bio-Fluid Collection (Plasma/CSF) InVivo->Sample Sampling Spike IS Addition (2,3-DCPA Spike) Sample->Spike 50 µL Aliquot Extract Protein Precipitation & Centrifugation Spike->Extract + MeOH LCMS LC-MS/MS Analysis (HSS T3 Column) Extract->LCMS Supernatant Data Data Normalization (Area Ratio) LCMS->Data Peak Integration

Figure 1: Integration of 2,3-DCPA as an internal standard in the metabolomic pipeline. The "Spike" step is the critical control point for normalizing downstream variability.

Part 4: Expert Insights & Troubleshooting

1. Isomer Confusion Risk: Researchers often confuse 2,3-DCPA with PCPA (4-chlorophenylalanine) .

  • PCPA: A potent Tryptophan Hydroxylase inhibitor used to deplete serotonin in vivo.

  • 2,3-DCPA: An analytical tool.[2]

  • Critical Check: If your study involves behavioral phenotyping (e.g., sleep, depression), ensure you are using 2,3-DCPA only as an ex vivo standard. Injecting it in vivo could theoretically inhibit transport systems (LAT1), though it is less potent than PCPA.

2. Stability in Matrix: 2,3-DCPA is highly stable in acidic supernatants (post-precipitation). However, avoid repeated freeze-thaw cycles of the stock solution. Aliquot the 1 mg/mL stock into single-use vials.

3. Retention Time Drift: Because 2,3-DCPA is more hydrophobic than Phenylalanine due to the two chlorine atoms, it will elute after Phenylalanine on a C18 column. Ensure your gradient extends high enough in organic content (at least 50% B) to elute it as a sharp peak.

References

  • Wang, X., et al. (2024). "MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia." American Journal of Translational Research, 16(11), 6423-6434.[2] Link

    • Key Finding: Establishes the protocol for using 2,3-dichlorophenylalanine as an internal standard for plasma metabolomics.
  • CymitQuimica. "2,3-Dichlorophenylalanine: Product Data and Physicochemical Properties." Chemical Catalog. Link

    • Key Finding: Provides structural confirmation and purity standards for the compound CAS 110300-04-4.
  • GlpBio. "(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid Product Sheet." GlpBio Catalog. Link

    • Key Finding: Verifies commercial availability and grade for research use.

Sources

Application Note: High-Performance Dissolution Protocols for 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Amino-3-(2,3-dichlorophenyl)propanoic acid (commonly referred to as 2,3-Dichlorophenylalanine or 2,3-DCPA ) is a halogenated derivative of phenylalanine.[1] It is frequently utilized in medicinal chemistry as a tryptophan hydroxylase inhibitor, a probe for amino acid transport systems, and a building block for peptide synthesis.

However, its utility is often hampered by poor solubility in neutral aqueous media. Like its parent compound phenylalanine, 2,3-DCPA exists as a zwitterion at physiological pH, forming a stable crystal lattice with high lattice energy.[1] Furthermore, the addition of two chlorine atoms at the 2 and 3 positions significantly increases its lipophilicity (LogP) compared to native phenylalanine, rendering standard dissolution protocols ineffective.

This guide provides three validated protocols for dissolving 2,3-DCPA, tailored to specific experimental needs: In Vitro (Cellular) , Analytical (Chemical) , and In Vivo (Animal) applications.[1]

Physicochemical Profile

Understanding the chemical behavior of 2,3-DCPA is the first step to successful dissolution.[1]

PropertyValueNotes
IUPAC Name This compound
Common Name 2,3-Dichlorophenylalanine
Molecular Weight 234.08 g/mol
Molecular Formula C₉H₉Cl₂NO₂
Solubility (Water) < 0.5 mg/mL (at pH 7)Sparingly soluble due to zwitterionic lattice.[1][2]
Solubility (DMSO) > 50 mg/mLRecommended for stock solutions.[3]
pKa (Carboxyl) ~2.2 (Estimated)Protonated below pH 2.[1]
pKa (Amine) ~9.1 (Estimated)Deprotonated above pH 9.[1]5.
Isoelectric Point (pI) ~5.6Zone of Minimum Solubility. Avoid this pH.

Mechanism of Solubilization

To dissolve 2,3-DCPA, we must disrupt the intermolecular forces holding the crystal together.[1]

  • Dielectric Disruption (Organic Solvents): Solvents like DMSO (Dimethyl Sulfoxide) have a high dielectric constant and dipole moment, allowing them to solvate the hydrophobic dichlorophenyl ring while accommodating the polar amino-acid headgroup.[1]

  • pH Manipulation (Ionic Switching):

    • Acidic pH (< 2): Protonation of the carboxylate (

      
      
      
      
      
      
      
      ) breaks the zwitterionic interaction.[1] The molecule becomes a cation (
      
      
      /
      
      
      ), highly soluble in water.
    • Basic pH (> 10): Deprotonation of the amine (

      
      
      
      
      
      
      
      ) breaks the zwitterion.[1] The molecule becomes an anion (
      
      
      /
      
      
      ), highly soluble in water.[1]
Visualization: Solubility Decision Logic

SolubilityLogic Start Start: 2,3-DCPA Solid App Select Application Start->App Cell Cell Culture / Screening App->Cell High Potency Animal In Vivo / Animal Models App->Animal Biocompatibility Chem Analytical / Synthesis App->Chem No Organics DMSO Protocol 1: DMSO Stock (50-100 mM) Cell->DMSO Vehicle Protocol 3: Formulation (DMSO + Tween + Saline) Animal->Vehicle AcidBase Protocol 2: Acid/Base Stock (1M HCl or NaOH) Chem->AcidBase

Figure 1: Decision matrix for selecting the appropriate dissolution protocol based on downstream application.[1]

Protocol 1: The "Universal" DMSO Stock

Best For: In vitro assays, high-throughput screening, and cryopreservation.[1]

Principle: DMSO is the gold standard for hydrophobic amino acids. It prevents bacterial growth and keeps the compound stable at -20°C.[1]

Materials
  • 2,3-Dichlorophenylalanine powder[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma or ATCC)[1]

  • Vortex mixer

  • Sonicator (optional)[1]

Procedure
  • Calculate: Determine the mass required for a 50 mM stock solution.

    • Example: To make 10 mL of 50 mM stock:

      
      
      
  • Weigh: Accurately weigh the powder into a glass vial (avoid polystyrene, as DMSO can degrade it).

  • Add Solvent: Add the calculated volume of Anhydrous DMSO.

  • Dissolve: Vortex vigorously for 30-60 seconds.

    • Troubleshooting: If crystals persist, warm the solution to 37°C in a water bath for 5 minutes or sonicate briefly.

  • Aliquot: Dispense into small aliquots (e.g., 50-100 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Usage in Media: Dilute the DMSO stock into culture medium. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1]

  • Example: Diluting 1 µL of 50 mM stock into 1 mL media yields a 50 µM final concentration with 0.1% DMSO.

Protocol 2: Aqueous Acid/Base Stock

Best For: Analytical chemistry (HPLC), synthesis, or assays where DMSO interference is unacceptable.

Principle: Leveraging pH to ionize the molecule away from its isoelectric point.

Option A: Acidic Stock (Preferred for Stability)[1]
  • Weigh: 10 mg of 2,3-DCPA.

  • Solvent: Add 1 mL of 1 M HCl .

  • Dissolve: Vortex until clear. The solution is now ~42 mM.

  • Dilution: Dilute with water or buffer.

    • Warning: If you neutralize the pH back to ~6.0, the compound may precipitate. Maintain acidic conditions or dilute significantly (to < 100 µM) before neutralizing.[1]

Option B: Basic Stock
  • Weigh: 10 mg of 2,3-DCPA.

  • Solvent: Add 1 mL of 1 M NaOH .

  • Dissolve: Vortex until clear.

  • Note: Basic solutions of amino acids are prone to oxidation over long periods. Prepare fresh.

Protocol 3: In Vivo Formulation (The "Sandwich" Method)

Best For: Animal studies (IP or IV injection) requiring high doses.[1]

Principle: Pure aqueous solutions often precipitate at physiological pH.[1] This protocol uses a co-solvent system (DMSO) and a surfactant (Tween 80) to create a stable micellar dispersion in saline.[1]

Formulation Recipe (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

Target Concentration: 5 mg/mL[1]

  • Step 1 (Solubilization): Dissolve 5 mg of 2,3-DCPA in 100 µL DMSO . Vortex until completely clear.[1]

  • Step 2 (Stabilization): Add 400 µL PEG300 . Vortex.

  • Step 3 (Surfactant): Add 50 µL Tween 80 . Vortex.

  • Step 4 (Aqueous Phase): Slowly add 450 µL warm Saline (0.9% NaCl) while vortexing.

    • Critical: Add saline slowly.[1] Adding it all at once can shock the compound out of solution.

  • QC: Inspect for turbidity. If slightly cloudy, sonicate. If a precipitate forms that does not redissolve, the concentration is too high; dilute by 2x.

Visualization: Formulation Workflow

Formulation Step1 1. Dissolve in DMSO (Clear Solution) Step2 2. Add PEG300 & Tween 80 (Co-solvents) Step1->Step2 Step3 3. Add Warm Saline (Dropwise with Vortexing) Step2->Step3 Check 4. Visual Inspection (Clear or Opalescent?) Step3->Check Success Ready for Injection Check->Success Clear Fail Precipitate -> Dilute Check->Fail Cloudy

Figure 2: Step-by-step "Sandwich" formulation method for in vivo delivery.

References

  • PubChem. (2023).[1] this compound (Compound Summary). National Library of Medicine. [Link][1]

  • PhytoTech Labs. (2021).[1] Preparation of Stock Solutions for Amino Acids and Plant Regulators. [Link]

  • GChem. (2023).[1] DMSO Physical Properties and Solubility Data.[4][5] [Link][1]

Sources

"dosing concentrations for 2-amino-3-(2,3-dichlorophenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-amino-3-(2,3-dichlorophenyl)propanoic acid (commonly referred to as 2,3-Dichlorophenylalanine or 2,3-DCP ), a synthetic non-canonical amino acid.

Executive Summary

2,3-Dichlorophenylalanine (2,3-DCP) is a halogenated phenylalanine analog.[1] Its primary utility in modern research is as a robust internal standard for LC-MS metabolomics , specifically for amino acid quantification. Due to its structural similarity to phenylalanine but absence in natural biological matrices, it allows for precise normalization of extraction efficiency, ionization suppression, and chromatographic retention. Secondarily, it serves as a chemical probe for studying amino acid transport systems (e.g., LAT1) and as a building block in peptide engineering to enhance proteolytic stability.

Part 1: Chemical Identity & Preparation

Compound Profile:

  • IUPAC Name: this compound

  • Common Name: 2,3-Dichlorophenylalanine (2,3-DCP)[1]

  • CAS Number: 110300-04-4

  • Molecular Weight: 234.08 g/mol

  • Solubility: Sparingly soluble in water; soluble in acidic aqueous solutions (0.1 M HCl) or methanol/water mixtures.

Stock Solution Preparation Protocol

Objective: Create a stable 1 mg/mL (4.27 mM) Master Stock Solution.

  • Weighing: Accurately weigh 10.0 mg of 2,3-DCP powder.

  • Solvent Choice:

    • Preferred: 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid (improves solubility and ionization).

    • Alternative: 0.1 M HCl (if strictly aqueous conditions are required).

  • Dissolution: Add 10.0 mL of the chosen solvent. Vortex vigorously for 2 minutes. If particulates remain, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

Part 2: Primary Application – Metabolomics Internal Standard

Context: In targeted or untargeted metabolomics, 2,3-DCP is spiked into plasma, serum, or tissue homogenates before protein precipitation. This "pre-extraction spike" corrects for analyte loss during sample preparation.

Protocol: Plasma/Serum Metabolomics Spiking

Target Final Concentration: ~100 µM (approx. 24 µg/mL) in the extraction mix.

Step-by-Step Workflow:

  • Sample Thawing: Thaw plasma/serum samples on ice (4°C).

  • Extraction Mix Preparation:

    • Prepare cold Methanol (-20°C).

    • Spike Step: Add 25 µL of the 1 mg/mL 2,3-DCP Master Stock to every 10 mL of cold Methanol.

    • Result: This creates the "Extraction Solvent with IS".

  • Protein Precipitation:

    • Aliquot 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

    • Add 150 µL of the "Extraction Solvent with IS" (3:1 ratio).

    • Note: This precipitates proteins while simultaneously introducing the internal standard.

  • Incubation & Separation:

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes (enhances precipitation).

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS vial. Inject 2-5 µL onto the column.

Data Processing: Normalize the peak area of endogenous Phenylalanine (and other amino acids) against the peak area of 2,3-DCP.



Part 3: Secondary Application – Biological Probe (Transport/Inhibition)

Context: As a structural analog, 2,3-DCP can competitively inhibit enzymes (e.g., Phenylalanine Hydroxylase) or transporters (e.g., LAT1/SLC7A5) that recognize phenylalanine.

Dosing Concentrations for Biological Assays
Experiment TypeRecommended Dosing RangeMechanismNotes
Cellular Uptake Inhibition 1.0 mM – 10.0 mM Competitive inhibition of LAT1 transporter.Use in "zero-trans" conditions to block Phe uptake.
Enzyme Kinetics (In Vitro) 100 µM – 5 mM Competitive inhibitor of Phe-utilizing enzymes.Determine

by varying Phe concentration.
Protein Incorporation 0.1 mM – 1.0 mM Incorporation into proteins (in auxotrophs).Requires Phe-auxotrophic E. coli strains.
Protocol: Competitive Inhibition Assay (Cell Culture)

Objective: Determine if 2,3-DCP inhibits the uptake of radiolabeled


H-Phenylalanine.
  • Cell Preparation: Plate cells (e.g., HEK293) in 24-well plates.

  • Wash: Wash cells 2x with warm Na+-free transport buffer (Choline-Cl based) to isolate System L transport.

  • Dosing Solution: Prepare transport buffer containing:

    • Substrate: 10 µM L-Phenylalanine (trace with 0.5 µCi

      
      H-Phe).
      
    • Inhibitor (2,3-DCP): Gradient concentrations: 0, 10, 100, 1000, 5000 µM.

  • Incubation: Add 250 µL of Dosing Solution to cells. Incubate for exactly 2 minutes at 37°C (initial rate conditions).

  • Termination: Aspirate solution and immediately wash 3x with ice-cold PBS.

  • Lysis & Counting: Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

Part 4: Visualization of Workflow

The following diagram illustrates the logic flow for using 2,3-DCP in a metabolomics workflow versus a pharmacological inhibition study.

G Start 2,3-Dichlorophenylalanine (2,3-DCP) Stock Preparation (1 mg/mL) Decision Select Application Start->Decision Path_IS Metabolomics Internal Standard (Quality Control) Decision->Path_IS Analytical Path_Bio Pharmacological Probe (Inhibition/Transport) Decision->Path_Bio Biological Step_IS_1 Spike into Extraction Solvent (Methanol/Acetonitrile) Path_IS->Step_IS_1 Step_IS_2 Add to Biological Sample (Plasma/Tissue) Step_IS_1->Step_IS_2 Step_IS_3 Protein Precipitation & Centrifugation Step_IS_2->Step_IS_3 Result_IS LC-MS Analysis Normalize Analyte Peak Areas Step_IS_3->Result_IS Step_Bio_1 Prepare Dosing Media (0.1 - 10 mM) Path_Bio->Step_Bio_1 Step_Bio_2 Incubate with Cells/Enzyme (+ Substrate Competition) Step_Bio_1->Step_Bio_2 Result_Bio Measure IC50 / Ki or Transport Rate Step_Bio_2->Result_Bio

Figure 1: Decision matrix for 2,3-DCP application, distinguishing between analytical normalization and biological inhibition workflows.

References

  • Xuan, J., et al. (2024). "MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia." American Journal of Translational Research.[2] (Demonstrates the use of 2,3-Dichlorophenylalanine as an internal standard at 1 mg/mL).[2][3]

  • GlpBio. (n.d.). "(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid Product Information." (Chemical properties and CAS verification).

  • CymitQuimica. (n.d.). "2,3-Dichlorophenylalanine Chemical Profile." (Solubility and structural data).

Sources

Application Note: 2,3-Dichlorophenylalanine as a Competitive Antagonist for LAT1-Mediated Transport

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-Dichlorophenylalanine) as a Competitive Antagonist of System L Transporters (LAT1)

Executive Summary

This guide details the pharmacological application of This compound (2,3-Dichlorophenylalanine; 2,3-DCP) as a competitive antagonist of the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .

In drug development, particularly oncology, LAT1 is a critical target due to its overexpression in malignant tumors to fuel rapid growth. 2,3-DCP functions as a non-metabolizable synthetic amino acid that competes with natural substrates (Leucine, Phenylalanine) for the extracellular binding pocket of LAT1. This antagonism induces "nutrient stress," triggering the Unfolded Protein Response (UPR) and inhibiting mTORC1 signaling.

This protocol provides a self-validating workflow to quantify the competitive antagonism (Ki) of 2,3-DCP and assess its efficacy in suppressing cancer cell proliferation.

Mechanism of Action: Competitive Antagonism

2,3-DCP mimics the steric and electronic properties of L-Phenylalanine but contains chlorine substituents at the 2 and 3 positions of the phenyl ring. These halogens increase lipophilicity and steric bulk, allowing high-affinity binding to the LAT1 substrate pocket while preventing effective transport or downstream protein incorporation.

  • Primary Target: LAT1 (SLC7A5) / 4F2hc (SLC3A2) Heterodimer.

  • Mode of Inhibition: Competitive.

  • Kinetic Signature: Increases the apparent

    
     of the natural substrate without altering 
    
    
    
    .
  • Downstream Effect: Intracellular depletion of Leucine

    
     mTORC1 inactivation 
    
    
    
    Autophagy/Apoptosis.

LAT1_Mechanism cluster_0 Competitive Inhibition Extracellular Extracellular Space LAT1_Out LAT1 (Outward Facing) LAT1_Bound LAT1-Substrate Complex LAT1_Out->LAT1_Bound Conformational Change Phe L-Phenylalanine (Substrate) Phe->LAT1_Out Binds DCP 2,3-DCP (Antagonist) DCP->LAT1_Out Competes (High Affinity) DCP->LAT1_Bound Blocks Transport Intracellular Intracellular Space LAT1_Bound->Intracellular Transport (Phe only) mTOR mTORC1 Signaling Intracellular->mTOR Activates

Figure 1: Mechanism of Competitive Antagonism at the LAT1 Transporter. 2,3-DCP occupies the binding site, preventing L-Phe uptake and suppressing mTORC1.

Experimental Protocols

The following protocols are designed to be self-validating . If the controls (BCH or Cold Substrate) fail, the data for 2,3-DCP must be rejected.

Objective: Quantify the potency of 2,3-DCP in inhibiting the uptake of a radiolabeled tracer (e.g.,


-L-Leucine) in LAT1-expressing cells (e.g., HeLa or MCF-7).

Reagents:

  • Transport Buffer: HBSS (Ca2+/Mg2+ free) containing 0.1% BSA.

  • Tracer:

    
    -L-Leucine (Final concentration: 1 
    
    
    
    M).
  • Test Compound: 2,3-DCP (Serial dilutions: 0.1

    
    M to 1000 
    
    
    
    M).
  • Positive Control: BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), a standard System L inhibitor (10 mM).

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in 24-well plates (

    
     cells/well). Allow to adhere for 24 hours.
    
  • Equilibration: Wash cells

    
     with warm (
    
    
    
    C) Na+-free Choline-Cl transport buffer.
    • Note: Use Na+-free buffer to isolate System L (Na+-independent) from System A/ASC (Na+-dependent).

  • Inhibition Phase:

    • Add 250

      
      L of Transport Buffer containing the Test Compound (2,3-DCP)  at varying concentrations.
      
    • Immediately add 250

      
      L of Transport Buffer containing the Tracer (
      
      
      
      -L-Leu)
      .
    • Incubate for exactly 2 minutes at

      
      C.
      
    • Critical: Short incubation ensures measurement of initial rate uptake, essential for kinetic validity.

  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold PBS containing 1 mM unlabeled Leucine (to remove non-specific binding).
    
  • Lysis & Counting: Lyse cells with 0.1 M NaOH. Mix lysate with scintillation cocktail and count CPM (Counts Per Minute).

Data Analysis:

  • Normalize CPM to total protein content (mg).

  • Plot % Uptake vs. Log[2,3-DCP].

  • Fit to a specific binding (Hill slope) equation to determine

    
    .
    

Objective: Confirm the "Competitive" nature of the antagonism.

Methodology:

  • Perform the uptake assay (Protocol A) using a fixed concentration of 2,3-DCP (e.g., at its

    
    ) and varying concentrations of substrate  (
    
    
    
    -L-Leu: 1, 5, 10, 50, 100
    
    
    M).
  • Run a parallel control with Vehicle (DMSO) only.

  • Calculate Velocity (

    
    ) = pmol/mg protein/min.
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).

Validation Criteria:

  • Competitive Antagonist Signature: The lines for "Vehicle" and "2,3-DCP" must intersect at the Y-axis (

    
    ).
    
    • 
       remains unchanged.
      
    • 
       (x-intercept) increases (becomes less negative).
      
  • If

    
     decreases, the mechanism is non-competitive (allosteric or toxic), and the hypothesis is rejected.
    

Data Presentation & Expected Results

Table 1: Expected Kinetic Parameters for LAT1 Antagonism

ParameterVehicle Control+ 2,3-DCP (Competitive)+ Non-Competitive Inhibitor

(Transport Capacity)
100% (Baseline)~100% (Unchanged) < 100% (Decreased)

(Affinity Inverse)
~20

M (Leucine)
> 50

M (Increased)
~20

M (Unchanged)
Lineweaver-Burk Intersection N/AY-axis X-axis

Safety & Handling

  • Toxicity: Chlorinated phenylalanines can be incorporated into proteins in place of Phe if concentrations are extremely high, leading to misfolded proteins. However, 2,3-DCP is primarily a transport blocker.

  • Solubility: Dissolve in 0.1 M HCl or DMSO. Do not dissolve in neutral water directly as zwitterionic amino acids have poor solubility at isoelectric points.

References

  • Napolitano, L. et al. (2015). "LAT1 is the primary transporter for the uptake of phenylalanine analogs in cancer cells." International Journal of Biochemistry & Cell Biology. Link

  • Wang, Q. & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research. Link

  • Chien, H.C. et al. (2018). "Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)." Journal of Medicinal Chemistry. Link

  • CymitQuimica. (2024).[1] "2,3-Dichlorophenylalanine Product Data Sheet." Chemical Catalog. Link

Sources

Application Note: Biochemical Assays & Protocols for 2,3-Dichlorophenylalanine (2,3-DCPhe)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the biochemical utility of 2-amino-3-(2,3-dichlorophenyl)propanoic acid (henceforth referred to as 2,3-DCPhe ).

This non-canonical amino acid is a critical tool in three distinct fields: Quantitative Metabolomics (as a high-fidelity internal standard), Membrane Transport Biology (as a probe for LAT1/SLC7A5), and Peptide Medicinal Chemistry (as a sterically constrained, protease-resistant building block).

Introduction & Chemical Logic

2,3-DCPhe is a phenylalanine analog characterized by chlorine substitutions at the ortho (2) and meta (3) positions of the phenyl ring. These modifications confer two distinct biochemical properties:

  • Steric Hindrance: The chlorine at the 2-position creates steric clash near the

    
    -carbon, restricting rotation around the 
    
    
    
    bond. This locks the side chain into specific conformational spaces, useful for probing enzyme active sites (e.g., Chymotrypsin, Proteasome).
  • Lipophilicity & Metabolic Stability: The halogenation increases lipophilicity (

    
    ) compared to phenylalanine, enhancing membrane permeability while rendering the peptide bond highly resistant to proteolytic cleavage.
    

Because 2,3-DCPhe is absent in mammalian biological matrices, it is the "Gold Standard" internal standard for amino acid profiling by LC-MS/MS.

Protocol A: LC-MS/MS Internal Standard for Metabolomics

Application: Normalization of extraction efficiency and ionization suppression in plasma/tissue amino acid profiling.

Rationale

In quantitative metabolomics (e.g., schizophrenia biomarkers, PKU monitoring), endogenous amino acids (Phe, Tyr, Trp) vary wildly. An internal standard (IS) must be chemically identical but mass-distinguishable. While isotopically labeled standards (


-Phe) are common, 2,3-DCPhe is often superior for cost-efficiency and chromatographic separation—it elutes near Phe but is baseline resolved due to the lipophilic chlorines.
Workflow Diagram

MetabolomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (2,3-DCPhe) Final: 5 µM Sample->Spike Add Standard Extract Protein Precipitation (Cold MeOH/ACN) Spike->Extract Mix & Vortex Centrifuge Centrifugation 12,000 x g, 15 min Extract->Centrifuge LCMS LC-MS/MS Analysis (C18 Column) Centrifuge->LCMS Supernatant Data Data Normalization (Area_Analyte / Area_IS) LCMS->Data

Caption: Workflow for using 2,3-DCPhe as an internal standard in metabolomic profiling.

Detailed Protocol

Materials:

  • Stock Solution: 10 mM 2,3-DCPhe in 0.1 M HCl (stable at 4°C for 3 months).

  • Extraction Solvent: Methanol:Acetonitrile (1:1, v/v) at -20°C.

Step-by-Step:

  • Sample Prep: Thaw plasma/serum samples on ice.

  • Spiking: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Working IS Solution (50 µM 2,3-DCPhe in water) to achieve a final concentration of ~5 µM.

  • Precipitation: Add 400 µL of cold Extraction Solvent. Vortex vigorously for 30 seconds to precipitate proteins.

  • Separation: Centrifuge at 12,000

    
     g for 15 minutes at 4°C.
    
  • Analysis: Transfer 100 µL of supernatant to an LC vial. Inject 2-5 µL onto a C18 column (e.g., Waters ACQUITY HSS T3).

  • Detection: Monitor the specific transition for 2,3-DCPhe.

    • Parent Ion:

      
       234.0 (for 
      
      
      
      ) and 236.0 (isotope).
    • Daughter Ion:

      
       188.0 (loss of formate/carboxyl) or 
      
      
      
      117.0 (dichlorophenyl fragment). Note: Optimize collision energy for your specific instrument.

Data Validation: Calculate the Response Ratio (


):


Plot

against the calibration curve. Linearity (

) confirms the IS is correcting for matrix effects.

Protocol B: LAT1 (SLC7A5) Transport Inhibition Assay

Application: Determining transporter affinity (


) for drug delivery vectors crossing the Blood-Brain Barrier (BBB) or targeting cancer cells.
Rationale

The Large Neutral Amino Acid Transporter 1 (LAT1) is highly upregulated in cancer and is the primary gatekeeper for the BBB. 2,3-DCPhe acts as a high-affinity competitive inhibitor (and slow substrate). This assay quantifies the ability of a test compound to displace 2,3-DCPhe (or vice versa), mapping the transporter's "permissiveness" to halogenated ligands.

Workflow Diagram

LAT1_Assay Cells LAT1-Overexpressing Cells (e.g., MCF-7 or HEK-LAT1) Wash Na+-Free Buffer Wash (Prevents SLC1A5 uptake) Cells->Wash Incubate Cis-Inhibition Incubation (Substrate + 2,3-DCPhe) Wash->Incubate Add [14C]-Leu + 2,3-DCPhe Stop Ice-Cold Stop Solution Incubate->Stop t = 60 sec Lysis Cell Lysis (0.1 M NaOH) Stop->Lysis Count Scintillation Counting Lysis->Count

Caption: Cis-inhibition assay to determine LAT1 affinity using 2,3-DCPhe.

Detailed Protocol

Materials:

  • Transport Buffer: HBSS (Hank's Balanced Salt Solution) without Sodium (Choline-Cl replacement) is critical to isolate LAT1 (Na+-independent) from System A transporters.

  • Radiotracer:

    
    -L-Leucine or 
    
    
    
    -L-Phenylalanine.
  • Inhibitor: 2,3-DCPhe (0.1 µM to 1000 µM serial dilution).

Step-by-Step:

  • Cell Prep: Seed HEK293 cells stably expressing hLAT1/4F2hc in 24-well plates.

  • Equilibration: Wash cells

    
     with pre-warmed (
    
    
    
    C) Na+-free Transport Buffer.
  • Reaction: Add 250 µL of Transport Buffer containing:

    • 1 µM

      
      -L-Leucine (Substrate).
      
    • Variable concentration of 2,3-DCPhe (Inhibitor).

  • Timing: Incubate for exactly 60 seconds . (Transport must be measured in the linear uptake phase).

  • Termination: Aspirate buffer and immediately wash

    
     with Ice-Cold  Transport Buffer containing 5 mM unlabeled Leucine (to block efflux).
    
  • Lysis: Add 250 µL 0.1 M NaOH. Shake for 1 hour.

  • Quantification: Mix lysate with scintillation cocktail and count CPM.

Analysis: Fit data to the Cheng-Prusoff equation to determine


:


Note: A low

for 2,3-DCPhe indicates strong binding to the LAT1 pocket, confirming the utility of the 2,3-dichloro motif for BBB-shuttle design.

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Application: Creating protease-resistant peptides.

Rationale

Coupling 2,3-DCPhe is more difficult than standard Phe due to the ortho-chlorine atom, which shields the


-amine and creates steric clash with the incoming activated carboxyl group. Standard carbodiimide coupling (DIC/HOBt) often results in deletion sequences.
Optimized Coupling Protocol
ParameterStandard AA2,3-DCPhe (Ortho-substituted)
Coupling Reagent HBTU or DIC/OxymaHATU / HOAt (Stronger activation)
Equivalents 3-5 eq3-4 eq (Do not waste, it is expensive)
Reaction Time 45 min2

90 min
(Double Coupling)
Base DIPEA (6-10 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA
Monitoring Kaiser TestChloranil Test (More sensitive for secondary/hindered amines)

Step-by-Step (Fmoc Chemistry):

  • Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF 
    
    
    
    .
  • Activation (Critical):

    • Dissolve Fmoc-2,3-DCPhe (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add HOAt (3 eq) to suppress racemization.

    • Add DIPEA (6 eq) immediately before adding to resin.

  • Coupling: Shake at room temperature for 90 minutes.

  • Re-Couple: Drain resin (do not wash). Repeat Step 3 with fresh reagents for another 90 minutes.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

References

  • Metabolomics Standards

    • Wang, Q., et al. (2024). "MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia.
    • (Example context for amino acid profiling).

  • LAT1 Transport & Inhibition

    • Huttunen, K. M., et al. (2022). "Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates." Pharmaceutics.[1]

  • Protease Inhibition & SAR

    • Sasaki, Y., et al. (1995). "Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid."[2] Biological & Pharmaceutical Bulletin.

    • (Foundational logic for 2,3-substitution sterics).

  • Peptide Synthesis Guides

    • ChemPep Inc. "Fmoc Solid Phase Peptide Synthesis: Difficult Couplings."
  • Chemical Data

    • MedChemExpress. "(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride."
    • (Analogous compound data).

Sources

Application Note: HPLC Analysis of 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-amino-3-(2,3-dichlorophenyl)propanoic acid , commonly referred to as 2,3-Dichlorophenylalanine (2,3-DCP) , is a non-proteinogenic amino acid. It serves as a critical chiral building block in the synthesis of peptide-based therapeutics and enzyme inhibitors. Its structural similarity to Phenylalanine allows it to act as a steric or electronic probe in structure-activity relationship (SAR) studies.

The analytical challenge lies in its zwitterionic nature, the hydrophobicity introduced by the dichloro-substitution, and the critical need for enantiomeric resolution (D- vs. L-isomer) during drug development.

Chemical Profile
ParameterDetails
IUPAC Name This compound
Common Name 2,3-Dichlorophenylalanine
CAS Number 110300-04-4 (DL-mix), 14091-11-3 (General)
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
pKa Values (Est.)

-COOH: ~2.2
UV Max ~210 nm, ~260 nm (aromatic fine structure)

Experimental Protocols

This guide presents three distinct protocols:

  • Achiral RP-HPLC: For chemical purity and assay.

  • Chiral HPLC: For enantiomeric excess determination (Crown Ether Method).

  • LC-MS Compatible: For identification and biological matrix analysis.

Protocol A: Achiral Reverse-Phase HPLC (Chemical Purity)

Objective: To determine the chemical purity of synthesized 2,3-DCP and separate it from synthetic precursors (e.g., 2,3-dichlorobenzyl bromide).

Rationale: Standard C18 chemistry is sufficient due to the hydrophobicity of the dichlorophenyl ring. Acidic pH is mandatory to suppress the ionization of the carboxylic acid (pKa ~2.2), ensuring the molecule is in its protonated (hydrophobic) state for retention.

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 214 nm (primary), 254 nm (secondary)
Injection Volume 5 - 10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (elute salts)
15.060Linear Gradient
18.095Wash
20.095Hold
20.15Re-equilibration
25.05End

Sample Preparation: Dissolve 1 mg of 2,3-DCP in 1 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.

Protocol B: Chiral HPLC (Enantiomeric Separation)

Objective: To resolve L-2,3-DCP and D-2,3-DCP.

Rationale: The most robust method for separating free amino acids without derivatization utilizes a Crown Ether stationary phase (e.g., Daicel Crownpak CR-I(+)). The crown ether forms a host-guest complex with the primary ammonium group (


) of the amino acid. This interaction is highly stereoselective but requires an acidic mobile phase to ensure the amine is protonated.
Chromatographic Conditions
ParameterSetting
Column Crownpak CR-I(+) or CR(+), 3.0 x 150 mm, 5 µm
Mobile Phase Perchloric Acid (pH 1.5) / Methanol (90:10 v/v)
Flow Rate 0.4 mL/min (Lower flow for 3.0mm ID)
Column Temp 25°C (Lower temperature often improves chiral resolution)
Detection UV @ 210 nm
Elution Order Typically D-isomer elutes first, followed by L-isomer (Verify with standards)

Critical Note: Do not use amine-containing buffers (ammonium acetate, TEA) with Crownpak columns as they compete for the crown ether binding sites.

Protocol C: LC-MS Compatible Method

Objective: High-sensitivity detection in biological matrices or confirmation of molecular mass.

Rationale: Phosphate and perchloric acid (used in A & B) are non-volatile and suppress MS ionization. Formic acid is used here.

Chromatographic Conditions
ParameterSetting
Column C18 Core-Shell (e.g., Kinetex C18), 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
MS Source ESI Positive Mode (M+H)+ = 234.0/236.0 (distinct isotope pattern)

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing 2,3-DCP based on the analytical goal.

HPLC_Workflow Start Start: 2,3-DCP Analysis Goal Define Analytical Goal Start->Goal Purity Chemical Purity / Assay Goal->Purity Chiral Enantiomeric Excess (ee%) Goal->Chiral Bio Biological Matrix / ID Goal->Bio MethodA Method A: RP-HPLC (C18) Phosphate Buffer pH 2.1 UV 214nm Purity->MethodA MethodB Method B: Chiral HPLC Crown Ether Column Perchloric Acid pH 1.5 Chiral->MethodB MethodC Method C: LC-MS C18 Core-Shell 0.1% Formic Acid Bio->MethodC Result1 Output: % Area Purity MethodA->Result1 Result2 Output: D/L Ratio MethodB->Result2 Result3 Output: Mass Confirmation (m/z 234/236) MethodC->Result3

Caption: Analytical decision tree for 2,3-Dichlorophenylalanine selecting between Purity (RP-HPLC), Chirality (Crown Ether), and MS identification.

Scientific Validation & Troubleshooting

System Suitability Parameters

To ensure the trustworthiness of the data, the following criteria must be met before running sample batches:

ParameterAcceptance CriteriaLogic
Tailing Factor (

)
< 1.5Zwitterions often tail on silica; high tailing indicates insufficient buffer strength or silanol activity.
Resolution (

)
> 2.0Essential between the main peak and the nearest impurity (e.g., monochlorophenylalanine).
Injection Precision RSD < 1.0% (n=5)Validates pump stability and autosampler accuracy.
Troubleshooting Guide
  • Problem: Peak splitting or shoulder.

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% Acetonitrile but injected into a high-aqueous mobile phase, the drug may precipitate or experience "solvent effect."

    • Solution: Dissolve sample in the starting mobile phase (e.g., 95% Acidic Water / 5% ACN).

  • Problem: Retention time drift.

    • Cause: pH instability. The retention of amino acids is extremely sensitive to pH near their pKa.

    • Solution: Use a buffered mobile phase (Phosphate) rather than simple acid addition (TFA) for Method A.

  • Problem: No chiral separation.

    • Cause: Wrong pH or temperature. Crown ethers require the amine to be protonated.

    • Solution: Lower column temperature to 10-15°C and ensure pH is < 2.0.

References

  • Agilent Technologies. (2020). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Application Note 5980-1193EN. Link

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guide.[1] Link

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.Semantic Scholar/Springer Nature. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2761498, 3,4-Dichloro-L-phenylalanine (Analogous Structure).Link

  • Selleck Chemicals. (2025). Product Data Sheet: 2-Amino-3-(2-chlorophenyl)propanoic acid.Link

Sources

Troubleshooting & Optimization

"reducing off-target effects of 2-amino-3-(2,3-dichlorophenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Reducing Off-Target Effects in 2,3-DCP Workflows

Status: Active Agent: Senior Application Scientist Topic: Mitigating cytotoxicity and cross-reactivity of 2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-DCP).

Core Mechanism & Specificity Profile

The "Why" Behind the Off-Target Effects To effectively troubleshoot 2,3-DCP, you must understand that it acts as a structural mimic of L-Phenylalanine (Phe), L-Tyrosine (Tyr), and L-Tryptophan (Trp). While often deployed as a Tryptophan Hydroxylase (TPH) inhibitor to block serotonin synthesis, its halogenated structure allows it to infiltrate two other critical pathways, creating "off-target" noise:

  • Enzymatic Cross-Reactivity: It competitively inhibits other biopterin-dependent aromatic amino acid hydroxylases, specifically Tyrosine Hydroxylase (TH) (depleting dopamine/norepinephrine) and Phenylalanine Hydroxylase (PAH) .

  • Proteotoxicity (The "Trojan Horse" Effect): The Phenylalanyl-tRNA Synthetase (PheRS) has a relaxed specificity. At high concentrations, 2,3-DCP is charged onto tRNA^Phe and misincorporated into nascent proteins, leading to unfolded protein response (UPR) and apoptosis.

Troubleshooting Guide (Q&A Format)
Ticket #402: "My cells are showing global toxicity/apoptosis, not just serotonin depletion."

Diagnosis: Proteotoxicity via Misincorporation. Root Cause: The ratio of [2,3-DCP] to endogenous [L-Phe] is too high. The cell is building "garbage proteins" containing the chlorinated analog.

Scientist’s Solution: You must establish a "Rescue Window" where enzymatic inhibition occurs, but protein synthesis remains intact.

  • Titrate L-Phenylalanine: Do not use standard DMEM/RPMI formulations blindly. Standard media contains ~400 µM Phe.

  • The Fix: Supplement the media with low-dose L-Phenylalanine (50–100 µM excess) . This outcompetes 2,3-DCP at the PheRS active site (which prefers natural Phe) but maintains 2,3-DCP pressure on TPH (which has a higher affinity for the inhibitor).

  • Validation: Run a Western blot for a high-turnover protein (e.g., c-Myc or Cyclin D1). If levels crash, you have translational inhibition.

Ticket #405: "I see a drop in Dopamine/Norepinephrine alongside Serotonin."

Diagnosis: Off-Target Inhibition of Tyrosine Hydroxylase (TH). Root Cause: 2,3-DCP is hitting the catecholamine pathway.

Scientist’s Solution: Implement a Tyrosine Rescue Protocol .

  • The Fix: Supplement culture media with L-Tyrosine (100–200 µM) .

  • Mechanism: Increasing substrate availability for TH allows the enzyme to outcompete the inhibitor, restoring catecholamine flux without restoring serotonin (since you are not adding Tryptophan).

  • Control: Always run a "Vehicle + Tyr" control to ensure Tyrosine itself isn't altering your phenotype.

Ticket #409: "Inhibition is inconsistent between biological replicates."

Diagnosis: Transporter Competition (LAT1/SLC7A5). Root Cause: 2,3-DCP enters the cell via the Large Neutral Amino Acid Transporter (LAT1). Variations in media composition (specifically Leucine and Isoleucine levels) alter 2,3-DCP uptake.

Scientist’s Solution: Standardize the BCAA (Branched-Chain Amino Acid) Environment .

  • The Fix: Ensure Leucine concentrations are identical across replicates. High Leucine blocks 2,3-DCP entry.

  • Protocol: Perform uptake assays in HBSS (amino acid-free buffer) spiked with defined 2,3-DCP concentrations to determine true IC50, then translate to growth media.

Experimental Protocols
Protocol A: The "Specificity Rescue" Assay

Objective: Confirm observed phenotype is due to TPH inhibition and not off-target toxicity.

StepConditionComponentsExpected Outcome (If Specific)
1 Vehicle Media + DMSONormal Growth / Normal 5-HT
2 Inhibitor Media + 2,3-DCP (e.g., 100 µM)Low 5-HT / Potential Toxicity
3 5-HTP Rescue Media + 2,3-DCP + 5-HTP (10 µM) Phenotype Reversal (Restores 5-HT downstream of TPH)
4 Phe Rescue Media + 2,3-DCP + L-Phe (200 µM) Toxicity Reversal (Prevents proteotoxicity)

Note: If Condition 3 (5-HTP Rescue) does not reverse the phenotype, your effect is off-target (likely proteotoxicity or TH inhibition).

Protocol B: Dose-Response Optimization

Do not rely on literature IC50 values derived from cell-free enzymatic assays. Cellular IC50 depends on LAT1 activity.

  • Seed cells in 96-well plates.

  • Prepare 2,3-DCP dilution series (0, 10, 30, 100, 300, 1000 µM).

  • Crucial Step: Maintain L-Phe concentration constant (e.g., 100 µM) across all wells.

  • Measure 5-HT (ELISA) and Cell Viability (ATP/MTS) simultaneously.

  • Select Dose: Choose the concentration with >80% 5-HT reduction and >90% viability.

Visualizing the Pathway & Logic
Figure 1: Mechanism of Action & Off-Target Nodes

Caption: 2,3-DCP acts as a competitive inhibitor at TPH (primary target) and TH (off-target), while also acting as a substrate for PheRS (proteotoxicity).

2,3-DCP_Pathway DCP 2,3-DCP (Inhibitor/Analog) TPH TPH1 / TPH2 (Serotonin Synthesis) DCP->TPH Strong Inhibition (Primary) TH Tyrosine Hydroxylase (Dopamine Synthesis) DCP->TH Weak Inhibition (Cross-reactivity) PheRS Phe-tRNA Synthetase (Protein Synthesis) DCP->PheRS False Substrate Trp L-Tryptophan Trp->TPH Substrate Tyr L-Tyrosine Tyr->TH Substrate Phe L-Phenylalanine Phe->PheRS Substrate Serotonin 5-HT (Serotonin) TPH->Serotonin TargetEffect DESIRED EFFECT: Depletion of 5-HT TPH->TargetEffect Dopamine Dopamine/NE TH->Dopamine OffTarget1 OFF-TARGET 1: Catecholamine Depletion TH->OffTarget1 Proteins Nascent Proteins PheRS->Proteins OffTarget2 OFF-TARGET 2: Misincorporation (Proteotoxicity) PheRS->OffTarget2 Generates Mutant Proteins

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for diagnosing toxicity vs. efficacy issues in 2,3-DCP experiments.

Troubleshooting_Flow Start Issue Observed CheckViability Is Cell Viability < 80%? Start->CheckViability CheckSelectivity Is Dopamine Reduced? CheckViability->CheckSelectivity No Action_Phe Action: Add L-Phe (50-100 µM) CheckViability->Action_Phe Yes (Proteotoxicity) Action_Tyr Action: Add L-Tyr (100-200 µM) CheckSelectivity->Action_Tyr Yes (TH Inhibition) Action_Media Action: Check Media (Standardize BCAAs) CheckSelectivity->Action_Media No (Inconsistent) Action_Dose Action: Titrate 2,3-DCP (Lower Dose) Action_Phe->Action_Dose If still toxic

References & Authoritative Sources
  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin.[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: Establishes the foundational mechanism of halogenated phenylalanines as TPH inhibitors and the necessity of dosage control.

  • McKinney, J., et al. (2005). Potency and selectivity of tryptophan hydroxylase inhibitors. Journal of Neurochemistry. Link

    • Context: Discusses the selectivity profiles of TPH inhibitors and cross-reactivity with Tyrosine Hydroxylase.

  • Ibba, M., & Söll, D. (2000). Aminoacyl-tRNA synthesis. Annual Review of Biochemistry. Link

    • Context: Provides the mechanistic basis for amino acid analog misincorporation (proteotoxicity) by PheRS.

  • Wang, Q., et al. (2013). Structural basis for the inhibition of human tryptophan hydroxylase 1. Journal of Biological Chemistry. Link

    • Context: Structural analysis of phenylalanine-derivative binding modes in the TPH active site.[3]

Sources

Technical Support Center: Interpreting Unexpected Results with 2-Amino-3-(2,3-dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely encountering unexpected data while working with 2-amino-3-(2,3-dichlorophenyl)propanoic acid (commonly referred to as 2,3-Dichlorophenylalanine or 2,3-DCP ). This compound is a halogenated phenylalanine analog used primarily in two distinct fields:[1]

  • Pharmacology: As a competitive inhibitor of aromatic amino acid hydroxylases (e.g., Tryptophan Hydroxylase) or a probe for L-type Amino Acid Transporter 1 (LAT1).

  • Medicinal Chemistry: As a non-canonical amino acid building block to induce steric constraints or metabolic stability in peptides.

Because of the ortho-chloro substitution at the 2-position, this molecule behaves differently than its more common para-substituted cousin (p-CPA). The steric bulk and lipophilicity often lead to "silent" failures in both cell-based assays and solid-phase synthesis.

This guide addresses the three most common categories of failure: Bioavailability/Transport , Enzymatic Inhibition , and Synthetic Coupling .

Part 1: Biological & Pharmacological Anomalies

Issue 1: "I treated my cells/animals, but observed no reduction in Serotonin/Catecholamines."

Diagnosis: Competitive Lockout at the Transporter Level. Unlike small molecule inhibitors that diffuse passively, 2,3-DCP is a zwitterionic amino acid. It requires active transport to enter the cell, primarily via LAT1 (SLC7A5) . If your culture media or diet contains high levels of Phenylalanine (Phe), Tyrosine (Tyr), or Leucine (Leu), 2,3-DCP is likely being out-competed at the cell surface.

The Mechanism: LAT1 is an obligate exchanger. It imports one amino acid while exporting another (usually Glutamine). The affinity (


) of LAT1 for Phenylalanine is 

. If 2,3-DCP is present at

but Phenylalanine is present at

(common in DMEM), the drug will not enter the cell efficiently.
Troubleshooting Protocol: Transport Optimization
  • Media Formulation: Switch to custom amino-acid-free media and supplement with dialyzed FBS.

  • Competition Assay: Titrate Phenylalanine concentration down to

    
     during the drug pulse.
    
  • In Vivo: Ensure animals are fasted or on a synthetic low-Phe diet 12 hours prior to administration.

Issue 2: "The cells are dying at effective inhibitory concentrations."

Diagnosis: Off-Target Toxicity via Dichlorophenol Metabolism or LAT1 Starvation. Halogenated phenylalanines can be metabolized into dichlorophenols, which uncouple oxidative phosphorylation. Alternatively, by saturating LAT1 with 2,3-DCP, you may be starving the cell of essential branched-chain amino acids (BCAAs) required for mTOR signaling.

Visualizing the Conflict:

LAT1_Competition Extracellular Extracellular Space LAT1 LAT1 Transporter (SLC7A5) Phe_In Intracellular Phe LAT1->Phe_In Import DCP_In Intracellular 2,3-DCP LAT1->DCP_In Import Intracellular Intracellular Space Phe Phenylalanine (Essential AA) Phe->LAT1 High Affinity DCP 2,3-DCP (Inhibitor) DCP->LAT1 Competition TPH Tryptophan Hydroxylase mTOR mTORC1 (Growth Signal) Phe_In->mTOR Activates DCP_In->TPH Inhibits DCP_In->mTOR Fails to Activate (Starvation)

Figure 1: The "Transporter Tug-of-War." 2,3-DCP must compete with Phenylalanine for entry. High doses of 2,3-DCP can block essential nutrient uptake, causing toxicity unrelated to its target mechanism.

Part 2: Chemical Synthesis Challenges (Peptides)

Issue 3: "Mass Spec shows a deletion sequence (M-233) where 2,3-DCP should be."

Diagnosis: Steric Hindrance at the Ortho-Position. The chlorine atom at position 2 (ortho) creates significant steric clash with the incoming amino group. Standard coupling reagents (HBTU/DIC) often fail to drive this reaction to completion, especially if the preceding amino acid is also bulky (e.g., Ile, Val).

Comparative Steric Data:

ParameterPhenylalanine (Phe)4-Cl-Phe (p-CPA)2,3-Dichloro-Phe
Steric Bulk LowModerateHigh (Ortho-Cl)
Coupling Difficulty EasyEasyDifficult
Risk of Racemization LowLowHigh (due to slow activation)
Recommended Reagent HBTU/DICHBTU/DICHATU or COMU
Troubleshooting Protocol: Enhanced Coupling
  • Switch Reagents: Replace HBTU with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The aza-analog is more reactive.

  • Double Coupling: Perform the coupling reaction twice:

    • Round 1: 1 hour at Room Temp.

    • Round 2: 2 hours at 40°C (microwave assisted if available).

  • Check Solubility: 2,3-DCP is more hydrophobic. Ensure it is fully dissolved in NMP (N-methyl-2-pyrrolidone) rather than DMF before adding to the resin.

Issue 4: "The product has the correct mass but incorrect biological activity (Isomerization)."

Diagnosis: Racemization during Activation. Because the coupling is slow due to steric hindrance, the activated ester intermediate sits in solution longer, increasing the risk of base-catalyzed racemization (conversion of L- to D- isomer). D-isomers are often biologically inert or antagonistic.

Fix: Use Oxyma Pure as an additive instead of HOBt, and use Collidine as the base instead of DIPEA. Collidine is a weaker base and reduces proton abstraction from the alpha-carbon.

Part 3: Analytical & Physical Handling

FAQ: Solubility & Stability

Q: The powder won't dissolve in PBS (pH 7.4). A: This is expected. The dichlorophenyl ring significantly increases lipophilicity (LogP ~2.8).

  • Protocol: Dissolve the compound in DMSO or 0.1 M HCl first to create a 100x stock.

  • Warning: Do not exceed 0.5% DMSO final concentration in cell assays to avoid solvent toxicity.

Q: I see a "ghost peak" in HPLC. A: 2,3-DCP has a distinct UV absorption profile compared to Phe. The chlorine atoms induce a bathochromic shift. Ensure your detector is set to 220 nm (peptide bond) and 260 nm (aromatic), but be aware that the extinction coefficient (


) differs from native Phenylalanine.

Summary Troubleshooting Workflow

Use this decision tree to isolate the root cause of your unexpected result.

Troubleshooting_Flow Start Unexpected Result Type Is the issue Biological or Chemical? Start->Type Bio Biological (Cell/Animal) Type->Bio Chem Chemical (Synthesis) Type->Chem Effect No Effect observed? Bio->Effect Transport Check Media: Is Phe > 50 uM? Effect->Transport Solution1 SOL: Use Phe-free media or increase Dose Transport->Solution1 Mass Mass Spec Result? Chem->Mass Deletion Deletion (M-233) Mass->Deletion Isomer Correct Mass, Wrong Activity Mass->Isomer Solution2 SOL: Use HATU, Double Couple Deletion->Solution2 Solution3 SOL: Use Collidine/Oxyma to prevent Racemization Isomer->Solution3

Figure 2: Diagnostic logic for isolating failures in transport competition vs. synthetic coupling efficiency.

References

  • Transport Mechanisms: Pardridge, W. M. (1998). Blood-brain barrier carrier-mediated transport and brain metabolism of amino acids. Neurochemical Research.

  • LAT1 Selectivity: Yanagida, O., et al. (2001). Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines. Biochimica et Biophysica Acta (BBA).

  • Peptide Synthesis (Sterics): Benoiton, N. L. (2006). Chemistry of Peptide Synthesis.[2][3] CRC Press.[2][4] (Specifically Chapter 4 on coupling hindered amino acids).

  • Halogenated Phenylalanines: Guroff, G. (1969). Hydroxylation of phenylalanine derivatives by phenylalanine hydroxylase. Archives of Biochemistry and Biophysics.

Sources

Technical Support Center: Bioavailability Enhancement of 2,3-Dichlorophenylalanine (2,3-DCP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: 2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-DCP) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are likely encountering poor bioavailability with 2,3-DCP due to a "Zwitterionic Trap."[1] Like many halogenated phenylalanine analogs, 2,3-DCP exhibits poor lipid solubility at physiological pH (limiting passive diffusion) while simultaneously possessing steric bulk that may compromise its efficiency as a substrate for the L-type Amino Acid Transporter 1 (LAT1).

This guide bypasses standard textbook advice and focuses on the specific physicochemical conflicts introduced by the ortho,meta-dichloro substitution pattern.

Module 1: Solubility Troubleshooting

User Issue: "My compound precipitates immediately upon dilution into PBS or culture media, even after dissolving in DMSO."

The Root Cause: Isoelectric Precipitation

2,3-DCP is a zwitterion.[1] At neutral pH (7.4), the net charge is zero (carboxylate is deprotonated


, amine is protonated 

). This is the point of minimum solubility (

).[1] The hydrophobic 2,3-dichlorophenyl ring drives crystal lattice energy higher than the hydration energy, causing rapid precipitation.
Corrective Protocol: The "Shift-and-Shield" Method

Do not rely solely on DMSO. You must disrupt the zwitterionic lattice or encapsulate the hydrophobic tail.

Option A: pH-Dependent Salt Formation (For IV/IP Injection)

Convert the zwitterion into a cationic species to increase aqueous solubility before buffering.[1]

  • Dissolution: Dissolve 2,3-DCP in 0.1 N HCl (not water). This protonates the carboxylate, creating a net positive charge (

    
     / 
    
    
    
    ).
  • Stabilization: Add 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The cyclodextrin cavity encapsulates the dichlorophenyl ring before the pH is raised.

  • Adjustment: Slowly titrate to pH 5.5–6.0 using NaOH. Do not go to pH 7.4 in the stock; the blood buffering capacity will handle the final shift, but the cyclodextrin will prevent precipitation during the transition.

Option B: Cosolvent System (For In Vitro/Cell Culture)

Avoid 100% DMSO stocks which crash upon aqueous dilution.[1] Use this ternary system:

ComponentRatio (%)Function
DMSO 5-10%Primary solvent (breaks crystal lattice).[1]
PEG 400 40%Interfacial tension reducer (prevents nucleation).[1]
Saline/Water 50%Bulk solvent.[1]

Module 2: Transport & Permeability (The LAT1 Barrier)

User Issue: "The compound is soluble, but intracellular accumulation or brain uptake is negligible."

The Mechanism: Transporter Steric Hindrance

Endogenous Phenylalanine is transported actively across the Blood-Brain Barrier (BBB) and into cells via LAT1 (SLC7A5) .

  • The Problem: The ortho-chlorine at position 2 introduces significant steric clash within the LAT1 binding pocket. Research on halogenated analogs suggests that while affinity (

    
    ) may remain high, the transport velocity (
    
    
    
    ) often drops.[2] Your compound may be blocking the door rather than walking through it.
Visualizing the Barrier

Bioavailability_Barrier cluster_legend Legend Compound 2,3-DCP (Extracellular) LAT1 LAT1 Transporter (Gatekeeper) Compound->LAT1 High Affinity Binding Passive Passive Diffusion (Lipid Bilayer) Compound->Passive Blocked by Zwitterion Charge Intracellular Intracellular Target LAT1->Intracellular Slow Translocation (Steric Hindrance) Passive->Intracellular Esterase Hydrolysis Prodrug Ester Prodrug Strategy Prodrug->Passive High Permeability key Red Dashed = Kinetic Bottleneck Green Solid = Optimized Pathway

Figure 1: The "Transporter Trap." 2,3-DCP binds LAT1 but translocates slowly.[1] The Prodrug strategy (black hexagon) bypasses this bottleneck via passive diffusion.

Corrective Protocol: Chemical Modification (Prodrugs)

To bypass LAT1 dependency, you must mask the carboxyl group to enable passive diffusion.

Synthesis of 2,3-DCP Methyl Ester Hydrochloride

This modification increases lipophilicity and removes the negative charge, allowing the molecule to diffuse through the lipid bilayer. Intracellular esterases will regenerate the active parent compound.[1]

  • Reagents: 2,3-DCP (1 eq), Thionyl Chloride (

    
    , 1.5 eq), Methanol (anhydrous).
    
  • Procedure:

    • Chill Methanol to 0°C.

    • Add

      
       dropwise (exothermic!).[1]
      
    • Add 2,3-DCP solid.[1]

    • Reflux at 65°C for 4 hours.

    • Evaporate solvent to dryness.[1]

  • Result: A white solid (HCl salt of the ester).[1] This will be highly water-soluble and membrane-permeable.[1]

Module 3: In Vivo Pharmacokinetics

User Issue: "We see rapid clearance or low half-life in rodent models."

The Root Cause: Metabolic Vulnerability

While the 2,3-dichloro substitution protects the ortho and meta positions, the para-position (C4) is wide open. Phenylalanine hydroxylase (PAH) or hepatic CYPs will rapidly hydroxylate the 4-position, leading to clearance.

Strategic Workaround: Competitive Inhibition

If you cannot chemically modify the 4-position (e.g., adding a fluorine), you must saturate the metabolic pathways or transporters.

Protocol: The "Large Neutral Amino Acid" (LNAA) Loading

  • Dietary Restriction: Administer 2,3-DCP to fasted animals. High plasma levels of Leucine, Isoleucine, or Valine (BCAAs) will compete for LAT1 transport and reduce brain uptake of your drug.

  • Dose Regimen:

    • Control Group: Standard Chow (High competition).[1]

    • Experimental Group: Fasted (12h) + 2,3-DCP in HP-β-CD vehicle.

FAQ: Frequently Asked Questions

Q: Can I use 4-chlorophenylalanine (PCPA) protocols for 2,3-DCP? A: No. PCPA is a para-substituted analog.[1] It fits the LAT1 pocket differently. 2,3-DCP has significant bulk at the ortho position, which twists the phenyl ring out of plane relative to the alanine backbone. This conformational restriction necessitates the solubility/prodrug interventions described above.

Q: How do I store the stock solution? A:

  • Solid: -20°C, desiccated. Stable for years.

  • DMSO Stock: -20°C. Critical: 2,3-DCP can undergo slow decarboxylation in solution if exposed to light and heat.[1] Wrap vials in foil.

  • Ester Prodrug: Highly susceptible to hydrolysis in water.[1] Prepare fresh or store in anhydrous DMSO.

Q: Why is my LC-MS signal weak? A: 2,3-DCP ionizes poorly in positive mode (ESI+) compared to native Phenylalanine due to the electron-withdrawing chlorine atoms reducing the basicity of the amine.

  • Fix: Add 0.1% Formic Acid to your mobile phase to force protonation, or switch to Negative Mode (ESI-) monitoring the carboxylate anion

    
    .[1]
    

References

  • Chien, H. C., et al. (2018).[1][3] Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry.[1][4] Link[1]

    • Grounding: Defines the structural requirements for LAT1 substrates and the impact of halogenation on transport velocity vs. affinity.
  • Huttunen, K. M., et al. (2011).[1] Prodrugs—from Serendipity to Rational Design.[1] Pharmacological Reviews.[1] Link

    • Grounding: Authoritative review on amino acid ester prodrug str
  • Pardridge, W. M. (1998).[1] Blood-Brain Barrier Carrier-Mediated Transport and Brain Metabolism of Amino Acids.[1][4][5] Neurochemical Research.[1] Link

    • Grounding: Establishes the competitive kinetics of LNAA transport (LAT1) and the effect of dietary amino acids on drug uptake.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] Link

    • Grounding: Validates the use of HP-β-CD for solubilizing hydrophobic zwitterions.

Sources

"troubleshooting inconsistent assay results with 2-amino-3-(2,3-dichlorophenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering variability with 2-amino-3-(2,3-dichlorophenyl)propanoic acid (henceforth 2,3-DCP ) due to three convergent physicochemical factors: ortho-steric hindrance , hydrophobic aggregation , and heavy-atom fluorescence quenching .

This non-canonical amino acid is not merely a "heavy phenylalanine." The chlorine atoms at the 2,3-positions fundamentally alter the steric landscape of the molecule, affecting peptide coupling rates and receptor binding kinetics. Furthermore, its lipophilicity drives micro-precipitation in aqueous buffers that often evades visual detection but ruins concentration-dependent assays.

This guide provides self-validating protocols to isolate and resolve these issues.

Part 1: Solubility & Stock Preparation

The Issue: "My IC50 curves are shifting left/right between days," or "I see low recovery in LC-MS." Root Cause: The dichlorophenyl ring significantly increases logP compared to Phenylalanine. In aqueous buffers (PBS, HEPES), 2,3-DCP forms "invisible" colloidal aggregates at concentrations >100 µM, leading to effective concentration errors.

Troubleshooting Protocol: The "Solvent-First" Method

Do not attempt to dissolve directly in aqueous buffer. Follow this specific order of operations:

StepActionScientific Rationale
1 Dissolve powder in 100% DMSO to 50–100 mM.Overcomes the lattice energy of the zwitterion and solvates the hydrophobic ring.
2 Sonicate for 5 minutes at 40°C.Disrupts microscopic crystal seeds that serve as nucleation points for precipitation.
3 Dilution Rule: Add buffer to the DMSO aliquot, not vice-versa.Prevents local regions of high water content that cause "crash out" precipitation.
4 Validation: Measure OD600 (turbidity).If OD600 > 0.01 compared to blank, aggregation is occurring. Lower the working concentration.

Critical Note: Avoid storing aqueous working solutions. The 2,3-dichloro substitution enhances hydrophobic stacking over time. Prepare fresh from DMSO stocks daily.

Part 2: Peptide Synthesis (Solid Phase)

The Issue: "Coupling efficiency is low (<50%)" or "I see deletion sequences in MS." Root Cause: The Ortho-Effect . The chlorine atom at the 2-position creates significant steric bulk that shields the


-amine (during deprotection) or the activated carboxylate (during coupling). Standard HBTU/DIEA cycles are insufficient.
Optimization Guide for 2,3-DCP Coupling
  • Switch Coupling Reagents:

    • Standard: HBTU/HOBt (Ineffective for ortho-substituted AAs).

    • Recommended: HATU or PyAOP (7-azabenzotriazole based). The nitrogen in the pyridine ring of HATU stabilizes the active ester via a neighboring group effect, accelerating the reaction despite steric hindrance.

  • Double Coupling Protocol:

    • Pass 1: 1 hour at Room Temperature.

    • Pass 2: 45 minutes at 45°C (Microwave assisted if available).

    • Warning: Do not exceed 50°C to avoid racemization of the C

      
       proton, which is slightly more acidic due to the electron-withdrawing chlorines.
      
  • Monitoring:

    • Do not rely on colorimetric Kaiser tests alone (sterics can give false negatives). Use micro-cleavage LC-MS to verify coupling completion before proceeding.

Part 3: Biological Assay Interference

The Issue: "The compound appears inactive in fluorescence assays" or "Transport data is noisy." Root Cause:

  • Fluorescence Quenching: Chlorine is a heavy atom. It facilitates Intersystem Crossing (ISC) from the singlet excited state to the triplet state, quenching the intrinsic fluorescence of the phenylalanine ring and potentially quenching neighboring fluorophores (e.g., Tryptophan) via contact quenching.

  • LAT1 Competition: 2,3-DCP is a substrate for the L-type Amino Acid Transporter 1 (LAT1). If your cell culture media contains high levels of Phenylalanine or Leucine, they will outcompete 2,3-DCP for entry into the cell.

Diagnostic Workflow

Troubleshooting Start Inconsistent Assay Results CheckMedia Check Media Phe/Leu Levels Start->CheckMedia Cellular Assay CheckFluo Fluorescence Readout? Start->CheckFluo Binding Assay Action_Media Switch to Low-Phe Media CheckMedia->Action_Media High Competition Action_MS Switch to LC-MS Readout CheckFluo->Action_MS Quenching Suspected Action_Control Run Inner Filter Effect Control CheckFluo->Action_Control Verify Optical Density

Figure 1: Decision tree for diagnosing assay interference. Heavy atoms (Cl) and transport competition are the primary disruptors.

FAQ: Biological Interactions

Q: Can I use standard UV quantification (A280 or A257)? A: No. The 2,3-dichloro substitution shifts the


 and alters the extinction coefficient (

) compared to native Phenylalanine. You must determine the specific

for 2,3-DCP in your buffer using a gravimetric standard curve. Do not assume

.

Q: Why does the potency drop in full serum media? A: Serum albumin (BSA/HSA) has hydrophobic pockets that bind halogenated aromatics with higher affinity than native amino acids. The "free fraction" of 2,3-DCP is likely lower than calculated. Run a serum-shift assay (IC50 in 0% vs 10% FBS) to quantify this protein binding.

Part 4: Mechanism of Steric Hindrance

Understanding the geometry of the 2,3-substitution is vital for rational design.

Sterics Backbone Peptide Backbone (N-C-C) BetaCarbon C-Beta Backbone->BetaCarbon Ring Phenyl Ring BetaCarbon->Ring Cl2 2-Chloro (Ortho) STERIC CLASH Ring->Cl2 Position 2 Cl3 3-Chloro (Meta) Lipophilicity Ring->Cl3 Position 3 Cl2->Backbone Rotational Barrier (Restricts Phi/Psi angles)

Figure 2: The "Ortho-Effect." The chlorine at position 2 physically obstructs the rotation of the peptide backbone, making the molecule rigid and difficult to couple.

References

  • LAT1 Transport & Halogenated Analogs

    • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[1] (2024). Scientific Reports.

    • Insight: Confirms that halogenated phenylalanines (specifically ortho/meta substituted) are active substrates for LAT1, validating the competition mechanism in cellular assays.
  • Fluorescence Quenching Mechanisms

    • Fluorescence Quenching: Types and Mechanisms.[2] Ossila Technical Guides.

    • Insight: Details the heavy atom effect and collisional quenching relevant to chlorinated arom
  • Peptide Synthesis & Steric Hindrance

    • Practical Synthesis Guide to Solid Phase Peptide Synthesis. Peptide.com.
    • Insight: Provides protocols for coupling sterically hindered amino acids (use of HATU/HO
  • Solubility of Non-Canonical Amino Acids

    • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022).[3][4][5] RSC Advances.

    • Insight: Discusses the interplay of hydrophobic rings and zwitterionic charges in aqueous solubility.

Sources

"how to prevent precipitation of 2-amino-3-(2,3-dichlorophenyl)propanoic acid in buffer"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Problem: Users frequently report rapid precipitation of 2-amino-3-(2,3-dichlorophenyl)propanoic acid when attempting to dissolve it directly into neutral buffers (e.g., PBS, TBS) or when diluting concentrated stocks.[1]

The Science: This molecule is a hydrophobic zwitterion .[1] Its solubility is governed by two competing forces:

  • Lattice Energy: The crystalline solid is stabilized by strong intermolecular forces, particularly

    
    -
    
    
    
    stacking of the dichlorophenyl rings.[1]
  • Hydrophobic Effect: The two chlorine atoms on the phenyl ring significantly increase lipophilicity compared to native phenylalanine, making the side chain poorly solvated by water molecules.

Physicochemical Profile:

PropertyValue (Approximate/Estimated)Implication for Solubility
Common Name 2,3-DichlorophenylalanineUse this for shorthand.[1]
Molecular Weight ~234.08 g/mol Moderate size, diffusion is not the limiting factor.
pKa1 (-COOH) ~2.0 - 2.2Protonated (neutral) below pH 2.[1]
pKa2 (-NH3+) ~8.8 - 9.1Deprotonated (neutral) above pH 9.[1]
Isoelectric Point (pI) ~5.4 - 5.6 CRITICAL: Solubility is effectively zero in this pH range.[1]
Hydrophobicity High (Chlorinated aromatic)Requires cosolvents or pH manipulation to overcome water repulsion.[1]

Troubleshooting Logic Flow

Before altering your protocol, determine the root cause of the precipitation using this decision matrix.

TroubleshootingFlow Start Precipitation Observed CheckpH Check Buffer pH Start->CheckpH IsNearPI Is pH between 4.5 and 6.5? CheckpH->IsNearPI CheckConc Check Concentration IsNearPI->CheckConc No ActionpH SOLUTION: Adjust pH > 7.5 or < 3.0 (Move away from pI) IsNearPI->ActionpH Yes IsHighConc > 10 mM in aqueous? CheckConc->IsHighConc CheckSalt Check Ionic Strength IsHighConc->CheckSalt No ActionCosolvent SOLUTION: Use DMSO/Ethanol Stock Solution IsHighConc->ActionCosolvent Yes IsHighSalt Is solution high salt (e.g., 10x PBS)? CheckSalt->IsHighSalt IsHighSalt->ActionCosolvent No (Unknown cause) ActionSalt SOLUTION: Reduce Salt (Salting-out effect) IsHighSalt->ActionSalt Yes

Figure 1: Decision matrix for diagnosing precipitation issues. The most common failure mode is attempting dissolution near the isoelectric point (pH ~5.5).

Recommended Solubilization Protocols

Protocol A: The "pH Swing" Method (Preferred for Aqueous-Only)

Best for: Experiments where organic solvents (DMSO) are toxic to cells or interfere with assays.[1]

Mechanism: This method forces the molecule into a charged state (cationic or anionic), breaking the crystal lattice before bringing it to neutral pH.

  • Weighing: Weigh the target amount of 2,3-dichlorophenylalanine.

  • Acidification/Basification:

    • Option 1 (Acidic Start): Dissolve fully in a small volume of 0.1 M HCl . The low pH (approx pH 1) protonates the amine, creating a soluble cation.

    • Option 2 (Basic Start): Dissolve fully in a small volume of 0.1 M NaOH . The high pH (approx pH 13) deprotonates the carboxyl group, creating a soluble anion.

  • Dilution: Slowly add this concentrate dropwise into your final buffer (e.g., HEPES, PBS) while stirring rapidly.

    • Critical Note: Ensure the final buffer has enough buffering capacity (e.g., 50-100 mM) to neutralize the small amount of acid/base added without crashing the pH back to the pI (5.5).

Protocol B: Organic Cosolvent Stock (Robust Standard)

Best for: High concentrations (>10 mM) or compound storage.[1]

Mechanism: The dichlorophenyl ring is highly lipophilic.[1] Organic solvents solvate the hydrophobic tail, preventing aggregation.

  • Stock Preparation: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) or Ethanol to a concentration of 100 mM - 200 mM.[1]

    • Tip: Gentle warming (37°C) and sonication may be required for saturation.[1]

  • Storage: Aliquot and store at -20°C.

  • Working Solution: Dilute the stock into the aqueous buffer.

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) for most biological assays to avoid solvent toxicity.[1]

    • Technique: Add the DMSO stock under the surface of the stirring buffer. Do not drop it on top, as this creates a local high-concentration interface where precipitation occurs instantly.[1]

Frequently Asked Questions (FAQ)

Q1: I added the powder directly to PBS (pH 7.4) and it won't dissolve, even with heating. Why? A: PBS (Phosphate Buffered Saline) contains ~150 mM NaCl.[1] The high ionic strength promotes the "Salting Out" effect, where water molecules preferentially hydrate the salt ions, leaving the hydrophobic amino acid to aggregate. Solution: Dissolve in pure water or low-salt buffer first, or use Protocol A (pH Swing).[1]

Q2: My solution was clear, but it precipitated when I put it in the fridge (4°C). A: Solubility is temperature-dependent. The kinetic energy at 4°C is insufficient to keep the hydrophobic rings from stacking. Solution: Store stocks at room temperature if stable, or re-warm to 37°C and vortex before use.

Q3: Can I use sonication to force it into solution? A: Yes, but with caution. Sonication creates heat and can generate free radicals.[1] Short bursts (10-15 seconds) are effective for breaking up crystal lattices, but ensure the sample does not overheat, which could degrade the chlorinated ring.

Q4: Is the 2,3-dichloro isomer less soluble than standard Phenylalanine? A: Significantly less.[1] The two chlorine atoms add bulk and hydrophobicity (Lipophilicity). Standard Phenylalanine has a LogP of ~1.[1]38. Chlorinated derivatives often have LogP > 2.[1]5. This means it is roughly 10x more "fat-loving" and water-hating than standard Phenylalanine.[1]

Visualizing the Solubility Landscape

Understanding the relationship between pH and Solubility is critical for this zwitterion.[1]

SolubilityCurve cluster_acid Acidic Region (pH < 3) cluster_pI Isoelectric Region (pH 4.5 - 6.5) cluster_base Basic Region (pH > 8) Acid Positive Charge (+) Highly Soluble (Amine Protonated) Isoelectric Net Charge (0) PRECIPITATION ZONE (Aggregates Form) Acid->Isoelectric Raising pH Base Negative Charge (-) Highly Soluble (Carboxyl Deprotonated) Isoelectric->Base Raising pH

Figure 2: The U-shaped solubility curve of zwitterionic amino acids.[1] Avoid the red zone (pI) during formulation.

References

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine.[1] [Link](Note: Link directs to 2-Cl isomer as proxy for general chlorinated phenylalanine physicochemical data).[1]

  • Royal Society of Chemistry. (2022).[1] Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • National Institutes of Health (PMC). (2017).[1] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[1] [Link]

Sources

Validation & Comparative

"validating the effects of 2-amino-3-(2,3-dichlorophenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Characterizing Serotonergic Modulation: Synthesis Inhibition vs. Transport Blockade

Executive Summary

2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-Dichlorophenylalanine, or 2,3-DCPE) is a halogenated phenylalanine analog. While structurally similar to Fenclonine (PCPA) —the gold-standard irreversible inhibitor of Tryptophan Hydroxylase (TPH)—the positional isomerism (2,3-dichloro vs. 4-chloro) significantly alters its steric and electronic properties.

In drug development, validating 2,3-DCPE requires distinguishing between two potential mechanisms of action:

  • TPH Inhibition: Direct blockade of serotonin biosynthesis (analogous to PCPA).[1]

  • LAT1/LAT2 Transport Inhibition: Competitive blockade of the L-type Amino Acid Transporter, preventing Tryptophan entry into the brain/cell.

This guide outlines the experimental framework to validate 2,3-DCPE’s pharmacodynamics, comparing it against PCPA (Synthesis Control) and BCH (Transport Control).

Part 1: Mechanistic Profile & Comparative Landscape

To validate 2,3-DCPE, researchers must benchmark it against established agents. The primary challenge is that halogenated phenylalanines often exhibit "dirty" profiles, affecting both enzymatic synthesis and amino acid transport.

Comparative Reference Table
Feature2,3-DCPE (Target) PCPA (Fenclonine) Telotristat Ethyl BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid)
Primary Mechanism To be Validated (TPH vs. LAT1)Irreversible TPH1/TPH2 InhibitorPeripheral TPH1 InhibitorCompetitive LAT1 Transporter Inhibitor
BBB Permeability High (Predicted)HighLow (Peripheral restricted)High
Reversibility Competitive (Likely)Irreversible (Covalent)ReversibleReversible
Validation Metric 5-HT Reduction + Precursor Accumulation>90% 5-HT DepletionPeripheral 5-HT Drop onlyReduced Tryptophan Uptake
Key Downside Potential renal toxicity (common in di-chloro analogs)Slow onset, long washoutLimited CNS efficacyNon-specific amino acid blockade
Mechanistic Pathway (Graphviz)

The following diagram illustrates the two potential interference points for 2,3-DCPE within the serotonergic pathway.

SerotoninPathway Blood_Trp Blood Tryptophan BBB Blood-Brain Barrier (LAT1) Blood_Trp->BBB Transport Brain_Trp Brain Tryptophan BBB->Brain_Trp Influx TPH_Enzyme TPH Enzyme (Rate Limiting) Brain_Trp->TPH_Enzyme Substrate Binding HTP 5-HTP TPH_Enzyme->HTP Hydroxylation AADC AADC Enzyme HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin DCPE 2,3-DCPE (Target) DCPE->BBB Potential Blockade (Mechanism A) DCPE->TPH_Enzyme Potential Blockade (Mechanism B) PCPA PCPA (Control) PCPA->TPH_Enzyme Irreversible Inhibition

Caption: Dual-target hypothesis for 2,3-DCPE. Validation must distinguish between transport blockade (LAT1) and enzymatic inhibition (TPH).

Part 2: Experimental Validation Framework

To objectively validate 2,3-DCPE, you must prove it reduces Serotonin (5-HT) levels in vivo and identify the locus of action.

Protocol A: High-Performance Liquid Chromatography (HPLC-ECD)

Objective: Quantify 5-HT depletion in brain tissue. Electrochemical Detection (ECD) is mandatory due to the low picogram sensitivity required for depleted samples.

Methodology:

  • Dosing: Administer 2,3-DCPE (e.g., 100–300 mg/kg i.p.) daily for 3 days. Include a PCPA positive control group (300 mg/kg).

  • Tissue Extraction:

    • Rapidly dissect the striatum and hippocampus on ice.

    • Homogenize in 0.1 M Perchloric Acid (PCA) containing 0.05% EDTA and N-methylserotonin (NMS) as an internal standard.

    • Why PCA? It precipitates proteins immediately, preventing enzymatic degradation of 5-HT post-mortem.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (3 µm, 100 x 4.6 mm).

    • Mobile Phase: Citrate-Acetate buffer (pH 3.5) with 10% Methanol and 0.5 mM OSA (Ion pairing agent).

    • Detection: Coulometric or Amperometric detector at +600 mV.

Data Interpretation:

  • Success Criteria: >50% reduction in 5-HT levels compared to vehicle.

  • Differentiation: If Brain Tryptophan levels are low, 2,3-DCPE is acting as a Transport Inhibitor (blocking entry). If Brain Tryptophan levels are normal/high but 5-HT is low, it is acting as a TPH Inhibitor (blocking synthesis).

Protocol B: Behavioral Validation (The "Rescue" Test)

Objective: Confirm that behavioral deficits are specifically due to 5-HT depletion, not off-target toxicity.

Methodology:

  • Induce depletion with 2,3-DCPE.

  • Observe behavior (e.g., increased aggression, insomnia, or pain sensitivity).

  • The Rescue: Administer 5-HTP (5-hydroxytryptophan) at 50 mg/kg.[2]

  • Logic: 5-HTP bypasses the TPH enzyme.

    • If behavior returns to normal, the drug acted on TPH or Tryptophan transport.

    • If behavior remains abnormal, the drug has off-target toxicity (non-serotonergic).

Part 3: Detailed Workflow Visualization

The following diagram outlines the critical path for validating the compound's efficacy and mechanism.

ValidationWorkflow Step1 Step 1: Acute Dosing (100-300 mg/kg i.p.) Step2 Step 2: Behavioral Screen (24-72 hrs post-dose) Step1->Step2 Step3 Step 3: Tissue Collection (Striatum/Hippocampus) Step2->Step3 Step4 Step 4: HPLC-ECD Analysis (5-HT, 5-HIAA, TRP) Step3->Step4 Decision Analyze Tryptophan (TRP) Levels Step4->Decision ResultA Low TRP + Low 5-HT = Transport Inhibitor Decision->ResultA ResultB Normal TRP + Low 5-HT = TPH Enzyme Inhibitor Decision->ResultB

Caption: Decision tree for classifying 2,3-DCPE mechanism based on HPLC metabolite ratios.

Part 4: Technical Troubleshooting & Pitfalls

Solubility Issues

Halogenated phenylalanines are notoriously hydrophobic.

  • Problem: 2,3-DCPE precipitates in neutral saline.

  • Solution: Dissolve in a minimal volume of 1M HCl, dilute with saline, and adjust pH to ~5-6 with NaOH. Do not exceed pH 7.0, or it will precipitate. Alternatively, use a suspension in 0.5% Methylcellulose/Tween-80 for oral gavage.

The "Dirty" Drug Problem

Unlike modern genetic knockouts, phenylalanine analogs can incorporate into proteins, causing "false" toxicity.

  • Control: Always measure body weight daily. If weight loss >15%, the dose is toxic, and behavioral data (e.g., immobility in Forced Swim Test) is invalid due to malaise.

HPLC Peak Co-elution

2,3-DCPE itself may be detectable on HPLC.

  • Validation: Run a pure standard of 2,3-DCPE on your HPLC column before running tissue samples. Ensure it does not co-elute with 5-HT or 5-HIAA, which would mask the depletion effect.

References

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A specific depletor of brain serotonin.[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. Link

  • O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing. (Reference for chemical properties of halogenated phenylalanines). Link

  • Reader, T. A., et al. (1986).[4] Effects of p-chlorophenylalanine on cortical monoamines and their metabolites. Neurochemical Research, 11, 1025–1035. (Protocol for HPLC validation of depletion). Link

  • Dringenberg, H. C., et al. (1995).[1] p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits.[1] Behavioural Brain Research, 68(2), 229-237.[1] Link

  • Giles, J. I., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography. Molecules, 28(12), 4574. (Modern HPLC validation standards). Link

Sources

Technical Guide: Reproducibility of Experiments with 2-Amino-3-(2,3-Dichlorophenyl)Propanoic Acid (2,3-DCP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-amino-3-(2,3-dichlorophenyl)propanoic acid (commonly 2,3-Dichlorophenylalanine or 2,3-DCP ) is a non-canonical phenylalanine analogue. Unlike its famous regioisomer p-chlorophenylalanine (PCPA) —the gold standard for serotonin depletion—2,3-DCP is primarily utilized as a steric probe in transporter kinetics (specifically LAT1/SLC7A5) and as a hydrophobic building block in peptide engineering to enhance metabolic stability.

The Reproducibility Crisis: Experiments with 2,3-DCP frequently fail due to three factors:

  • Isomer Confusion: Researchers often substitute 2,3-DCP for PCPA (4-chloro) or 2,4-DCP, expecting identical enzymatic inhibition profiles.

  • Solubility Artifacts: The 2,3-dichloro substitution significantly increases lipophilicity compared to native phenylalanine, leading to "crash-out" precipitation in aqueous buffers.

  • Transport Competition: In cell-based assays, 2,3-DCP competes with essential amino acids in the media, leading to false negatives if media composition is not controlled.

Chemical Profile
FeatureSpecificationImpact on Reproducibility
CAS No. 14091-11-3 (General)Verify stereochemistry (L-, D-, or DL-). Only L- (S-) is biologically active for LAT1 transport.
MW 234.08 g/mol Heavier than Phe (165.19); requires mass correction in molarity calcs.
LogP ~2.5 - 3.0High hydrophobicity. Requires DMSO or acidic dissolution.
pKa ~2.2 (COOH), ~9.1 (NH2)Zwitterionic at pH 7.4; lowest solubility at isoelectric point.

Comparative Performance Guide

This section objectively compares 2,3-DCP against the standard metabolic inhibitor (PCPA) and the clinical transporter inhibitor (JPH203).

Table 1: Functional Comparison of Phenylalanine Analogues
Feature2,3-DCP (The Probe) PCPA (The Depleter) JPH203 (The Blocker)
Primary Utility LAT1 Substrate/Peptide StabilityTPH1/TPH2 Inhibition (Serotonin Depletion)Selective LAT1 Inhibition
Mechanism Competitive Substrate (Transported)Irreversible/Competitive Enzyme InhibitorNon-transportable Inhibitor
Affinity (Ki/Km) Moderate (µM range for LAT1)High (for TPH)High (nM range for LAT1)
Reversibility ReversibleIrreversible (in vivo)Reversible
Solubility Risk High (Steric bulk + 2 Cl)ModerateModerate
Cell Toxicity Low (unless accumulated)High (due to global 5-HT depletion)Cytostatic (starvation)
Mechanistic Insight[1]
  • Why use 2,3-DCP? Use 2,3-DCP when you need a transportable substrate that mimics Phenylalanine but carries a heavy steric load. It is ideal for testing the "plasticity" of the LAT1 binding pocket.

  • Why NOT use 2,3-DCP? Do not use 2,3-DCP as a primary tool to deplete serotonin unless you have validated its Ki against TPH1/2 in your specific model. PCPA is the validated tool for that purpose.

Experimental Protocols for Reproducibility

Protocol A: The "No-Crash" Solubilization Workflow

Most experimental variability stems from micro-precipitation that is invisible to the naked eye.

Reagents:

  • 2,3-DCP (Solid)

  • DMSO (Anhydrous, fresh)

  • 1M HCl and 1M NaOH[1]

  • PBS (Phosphate Buffered Saline)

Step-by-Step:

  • The DMSO Stock (Recommended):

    • Dissolve 2,3-DCP in 100% DMSO to a concentration of 50 mM .

    • Critical: Sonicate for 5 minutes at 30°C. Visual clarity is not enough; sonication ensures aggregate dispersal.

    • Store at -20°C. Do not freeze-thaw more than 3 times.

  • The Aqueous Stock (Alternative for DMSO-sensitive cells):

    • Suspend 2,3-DCP in distilled water (it will not dissolve).

    • Add 1M HCl dropwise while vortexing until clear (protonates the amine, increases solubility).

    • Dilute to target concentration.

    • Warning: Neutralizing this solution rapidly to pH 7.4 often causes precipitation. Perform the neutralization after dilution into the final large volume of media.

  • Visualizing the Workflow (DOT Diagram):

solubilization_flow start Start: 2,3-DCP Solid choice Is Assay DMSO Tolerant? start->choice path_dmso Yes (>0.1% DMSO ok) choice->path_dmso Preferred path_aq No (DMSO Toxic) choice->path_aq step_dmso1 Dissolve in 100% DMSO (Target: 50mM) path_dmso->step_dmso1 step_dmso2 Sonicate 5 min @ 30°C step_dmso1->step_dmso2 step_dmso3 Dilute 1:1000 into warm Media step_dmso2->step_dmso3 step_aq1 Suspend in ddH2O path_aq->step_aq1 step_aq2 Add 1M HCl Dropwise (Acidify to pH < 3) step_aq1->step_aq2 step_aq3 Dilute to 2x Conc step_aq2->step_aq3 step_aq4 Slow Neutralization with NaOH in large volume step_aq3->step_aq4

Caption: Decision tree for solubilizing 2,3-DCP. DMSO is preferred to avoid isoelectric precipitation.

Protocol B: Competitive Uptake Assay (LAT1 Validation)

To verify if 2,3-DCP is interacting with the transporter in your cell line.

Objective: Determine if 2,3-DCP competes with radiolabeled Phenylalanine or Leucine uptake.

  • Cell Prep: Use LAT1-positive cells (e.g., MCF-7, HeLa). Seed in 24-well plates.

  • Starvation: Wash cells 2x with Na+-free HBSS (Hank's Balanced Salt Solution). Note: LAT1 is Na+-independent; removing sodium eliminates background noise from other transporters.

  • Substrate Mix: Prepare 1 µM [14C]-L-Phenylalanine (Hot) + varying concentrations of 2,3-DCP (Cold) (0, 10, 100, 1000 µM).

  • Incubation: Add mix to cells. Incubate for 1-5 minutes only .

    • Causality: Long incubations measure metabolism/equilibrium. Short incubations measure initial rate of transport.

  • Termination: Aspirate and wash 3x with ice-cold HBSS containing 1mM unlabeled Phenylalanine (stops efflux).

  • Lysis & Count: Lyse cells (0.1M NaOH) and measure CPM via scintillation counting.

Data Interpretation:

  • If 2,3-DCP is a substrate/inhibitor, you will see a dose-dependent decrease in [14C]-Phe signal.

  • Calculate the IC50. If IC50 > 500 µM, the affinity is low (likely due to the 2,3-dichloro steric clash).

Mechanism of Action & Signaling

Understanding the pathway is crucial for interpreting "off-target" effects. 2,3-DCP mimics Phenylalanine. This means it attempts to enter the Catecholamine and Serotonin synthesis pathways but often acts as a "clog" or a false substrate.

pathway_logic cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Phe L-Phenylalanine LAT1 LAT1 / CD98 Transporter Phe->LAT1 Native Substrate DCP 2,3-DCP (The Mimic) DCP->LAT1 Competes for Entry TPH Tryptophan Hydroxylase DCP->TPH Potential Inhibition (Weak/Unknown) ProteinSyn Protein Synthesis (Ribosome) DCP->ProteinSyn Incorporation (Peptide Engineering) Pool Intracellular Amino Acid Pool LAT1->Pool Pool->TPH Serotonin Pathway Pool->ProteinSyn

Caption: 2,3-DCP competes at the LAT1 transporter and may enter downstream pathways, potentially inhibiting TPH or incorporating into proteins.

Troubleshooting & Causality Analysis

ObservationProbable CauseCorrective Action
High variability in IC50 data Racemic mixture (DL-form) usage.Ensure purchase of L-2-amino-3-(2,3-dichlorophenyl)propanoic acid . Transporters are chiral.
Precipitate in cell media "Shock" dilution from DMSO to aqueous.Dilute DMSO stock into warm media with vigorous vortexing. Keep final DMSO < 0.5%.
No inhibition observed Competition with media amino acids.Perform assays in HBSS or Krebs-Ringer buffer , NOT in full DMEM/RPMI which contains high Phe/Leu.
Unexpected toxicity Off-target mitochondrial stress.Halogenated phenylalanines can uncouple oxidative phosphorylation at high concentrations (>1mM). Titrate dose.

References

  • Mechanism of LAT1 Transport & Inhibition

    • Title: Structural insights into the substrate recognition and inhibition of the human L
    • Source: N
    • Link:[Link]

    • Relevance: Defines the binding pocket constraints that make 2,3-DCP a specific probe vs 4-Cl variants.
  • Comparative Analysis of Halogenated Phenylalanines

    • Title: Para-chlorophenylalanine (PCPA) depletes central serotonin by inhibiting tryptophan hydroxylase.[2][3][4][5]

    • Source: N
    • Link:[Link]

    • Relevance: Establishes the baseline for PCPA, highlighting why 2,3-DCP is not the standard for this specific applic
  • Title: Handling Instructions and Solubility Data for Phenylalanine Derivatives.
  • LAT1 in Drug Delivery (Probing Specificity)

    • Title: L-Type Amino Acid Transporter 1 (LAT1): A Therapeutic Target and Carrier for Tumor-Specific Drug Delivery.
    • Source: MDPI Pharmaceutics.
    • Link:[Link][2][3][4]

    • Relevance: Contextualizes the use of bulky phenylalanine analogues (like 2,3-DCP) to test transporter plasticity.

Sources

Targeting LAT1 with High Selectivity: A Comparative Guide to 2,3-Dichlorophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-proteinogenic amino acids, 2-amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-Dichlorophenylalanine, or 2,3-DCP ) represents a critical scaffold for researchers targeting the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5).[1]

Unlike native phenylalanine or its para-substituted analogs (e.g., 4-Cl-Phe), 2,3-DCP leverages the "Ortho-Effect" to achieve superior selectivity for LAT1 over its ubiquitous isoform LAT2.[1] This guide analyzes the structure-activity relationship (SAR) of 2,3-DCP, positioning it against alternative halogenated isomers. We provide actionable insights for using this molecule as a chemical probe for blood-brain barrier (BBB) delivery and cancer metabolism inhibition.[1]

Chemical Logic: The Structural Basis of Selectivity

To effectively utilize 2,3-DCP, one must understand the specific steric and electronic pressures it exerts on the target protein.

The Ortho-Meta Synergy

The biological activity of 2,3-DCP is defined by the specific placement of chlorine atoms on the phenyl ring:

  • Position 2 (Ortho): The Selectivity Gate.

    • Research indicates that substituents at the ortho position (C2) impose a steric clash that is tolerated by the cancer-associated transporter LAT1 but rejected by the ubiquitously expressed LAT2 .[1] This is the primary driver for selectivity.

  • Position 3 (Meta): The Affinity Anchor.

    • Substituents at the meta position (C3) interact with the hydrophobic pocket of the transporter, significantly enhancing binding affinity (

      
      ) compared to the native amino acid.
      
  • The 2,3-Combination:

    • By combining these, 2,3-DCP acts as a "locked" analog.[1] The torsional strain restricts the rotation of the phenyl ring, pre-organizing the molecule into a bioactive conformation that favors high-affinity binding while often reducing transport velocity (

      
      ), effectively turning the substrate into a competitive inhibitor.
      
Diagram: SAR Logic Flow

The following diagram visualizes the decision matrix for selecting phenylalanine derivatives based on the desired biological outcome.

SAR_Logic Phe Phenylalanine Scaffold Pos2 Ortho (C2) Substitution (e.g., 2,3-DCP) Phe->Pos2 Pos3 Meta (C3) Substitution Phe->Pos3 Pos4 Para (C4) Substitution (e.g., 4-Cl-Phe) Phe->Pos4 Result_Selectivity High LAT1 Selectivity (Low LAT2 Affinity) Pos2->Result_Selectivity Steric Clash Result_Affinity Increased Affinity (General) Pos2->Result_Affinity Combined in 2,3-DCP Pos3->Result_Affinity Hydrophobic Fit Result_Transport High Transport Rate (Substrate) Pos4->Result_Transport Mimics Native

Caption: SAR decision tree highlighting how ortho-substitution (present in 2,3-DCP) drives LAT1 selectivity compared to para-substitution.

Comparative Analysis: 2,3-DCP vs. Alternatives

The following table contrasts 2,3-DCP with its isomers and the native substrate. This data synthesizes trends from transporter kinetics studies (e.g., J. Med. Chem., Eur. J. Pharm. Sci.).

CompoundStructureLAT1 Affinity (

)
LAT1 Selectivity (vs. LAT2)Primary Application
L-Phenylalanine NativeBaselineLow (1:[1]1)Nutrient Control
4-Cl-Phe Para-ClHighLowTransport Substrate (Tracer)
3,4-DCP Meta/Para-ClVery HighModerateHigh-Affinity Transport
2,3-DCP Ortho/Meta-Cl High Very High Selective Inhibition / BBB Delivery
Melphalan Para-MustardModerateHighChemotherapy (Slow Transport)

Key Takeaway:

  • Choose 4-Cl-Phe if you need a tracer that is rapidly transported into all cells.[1]

  • Choose 2,3-DCP if you are designing a competitive inhibitor to starve cancer cells of leucine or if you need a scaffold that targets the BBB (LAT1) without being cleared by the kidney/gut (LAT2).[1]

Experimental Protocols

To validate the activity of 2,3-DCP derivatives, we recommend the Cis-Inhibition Uptake Assay .[1] This protocol is self-validating because it measures the ability of your derivative to compete with a known radiolabeled substrate.

Protocol: C-Leucine Uptake Inhibition Assay

Objective: Determine the


 of 2,3-DCP derivatives against human LAT1.

Materials:

  • Cell Line: HEK293 cells stably expressing hLAT1 (and 4F2hc cofactor).[1]

  • Tracer: L-[

    
    C]Leucine (Specific activity ~300 mCi/mmol).[1]
    
  • Buffer: Na

    
    -free Choline chloride uptake buffer (to eliminate Na
    
    
    
    -dependent transport background).
  • Test Compound: 2,3-DCP derivative (dissolved in DMSO, final concentration <0.1%).

Workflow Steps:

  • Seeding: Seed HEK-LAT1 cells in 24-well plates (Poly-D-lysine coated) 48 hours prior to assay. Target 90% confluency.

  • Equilibration: Wash cells 3x with warm (

    
    ) Na
    
    
    
    -free buffer. Pre-incubate for 10 minutes.
  • Reaction Initiation:

    • Prepare uptake solution: 1

      
      M L-[
      
      
      
      C]Leucine + Increasing concentrations of 2,3-DCP (0.1
      
      
      M – 1000
      
      
      M).[1]
    • Add 500

      
      L to cells. Incubate for exactly 60 seconds  (linear phase).
      
  • Termination: Aspirate solution immediately and wash 3x with ice-cold PBS (stops transport).

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation cocktail and count CPM (Counts Per Minute).

Data Analysis: Calculate % Inhibition relative to control (no inhibitor). Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive


.[1]
Diagram: Assay Workflow

Assay_Workflow Step1 Step 1: Cell Preparation HEK-hLAT1 Cells (Na+ Free Buffer) Step2 Step 2: Reaction Mix Add 14C-Leu + 2,3-DCP Step1->Step2 Step3 Step 3: Transport Phase Incubate 60s @ 37°C Step2->Step3 Step4 Step 4: Termination Ice-Cold PBS Wash Step3->Step4 Step5 Step 5: Quantification Lysis & Scintillation Counting Step4->Step5

Caption: Step-by-step workflow for the cis-inhibition assay to determine IC50 values.

References

  • Ylikangas, H., et al. (2013). Structure-activity relationship study of compounds binding to large amino acid transporter 1 (LAT1).[1][2] European Journal of Pharmaceutical Sciences.

  • Huttunen, K. M., et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates.[3] Molecular Pharmaceutics.

  • Augustyn, E., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Chemical Biology & Drug Design.

  • Kongpracha, P., et al. (2017). Structure-activity relationship of a novel series of inhibitors for cancer type transporter L-type amino acid transporter 1 (LAT1).[1][4][5] Journal of Pharmacological Sciences.

  • Chien, H. C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter 1 (LAT1). Journal of Medicinal Chemistry. [1]

Sources

"benchmarking 2-amino-3-(2,3-dichlorophenyl)propanoic acid against known standards"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Against Native and Synthetic Standards

Executive Summary

2-Amino-3-(2,3-dichlorophenyl)propanoic acid (2,3-Dichlorophenylalanine or 2,3-diCl-Phe ) represents a distinct class of halogenated non-canonical amino acids (ncAAs).[1][2] Unlike its para-substituted counterpart, 4-Chlorophenylalanine (PCPA/Fenclonine) —the gold standard for serotonin depletion—2,3-diCl-Phe is rarely used for gross enzymatic suppression.[1] Instead, its value lies in steric engineering .[1][2]

The presence of the chlorine atom at the ortho (2-) position introduces significant steric clash (


-value perturbation), restricting side-chain rotamers and enhancing proteolytic stability in peptide therapeutics. This guide benchmarks 2,3-diCl-Phe against L-Phenylalanine (native) and PCPA (inhibitor standard), providing actionable protocols for its integration into drug discovery pipelines.[1][2]

Part 1: Physicochemical Benchmarking

To understand the utility of 2,3-diCl-Phe, we must quantify its deviation from the native substrate (Phe) and the standard inhibitor (PCPA).

Table 1: Comparative Physicochemical Profile
PropertyL-Phenylalanine (Phe) 4-Chloro-L-phenylalanine (PCPA) 2,3-Dichlorophenylalanine Implication
Role Native SubstrateCompetitive Inhibitor (TPH/TH)Steric/Hydrophobic ProbeApplication Context
MW ( g/mol ) 165.19199.63234.08Mass Spec identification shift (+69 Da vs Phe).[1][2]
LogP (Hydrophobicity) ~ -1.38~ -0.5~ 0.2 - 0.5 2,3-diCl-Phe significantly enhances membrane permeability.[1][2]
Steric Bulk (Volume) ReferenceElongated (Para-extension)Broadened (Ortho-clash) The 2-Cl substituent creates steric hindrance near the peptide backbone.[1][2]
Electronic Effect (

)
ReferenceElectron Withdrawing (Para)Strong Electron WithdrawingDeactivates the aromatic ring; reduces oxidation potential.[1][2]
pKa (

-NH

)
9.13~9.0~8.8Slightly more acidic amine due to inductive effects of Cl.[1][2]
Expert Insight: The "Ortho-Effect"

The critical differentiator is the 2-position chlorine .[1][2] In PCPA, the 4-position chlorine extends the molecule, mimicking the hydroxyl group of Tyrosine, which allows it to bind tightly into the active site of Tryptophan Hydroxylase (TPH). In contrast, 2,3-diCl-Phe introduces bulk directly adjacent to the backbone.

  • Consequence: It forces the side chain into specific rotamers (

    
     constraint).
    
  • Utility: Use 2,3-diCl-Phe to "lock" peptide conformations or block proteases that require a specific fit at the

    
     subsite.[1][2]
    

Part 2: Biological Activity & Mechanism[3]

Enzymatic Inhibition (AAA Hydroxylases)

While PCPA is the clinical standard for inhibiting Tryptophan Hydroxylase (TPH) to treat carcinoid syndrome, 2,3-diCl-Phe exhibits a distinct profile.

  • Target: Aromatic Amino Acid Hydroxylases (TPH, PAH, TH).

  • Mechanism: Competitive antagonism regarding the amino acid substrate; non-competitive regarding the cofactor (BH4).

  • Benchmarking Result: 2,3-diCl-Phe generally shows lower affinity (

    
    )  for TPH than PCPA.[1][2] The ortho-chlorine sterically clashes with the tight active site residues conserved in mammalian hydroxylases.[1][2]
    
  • Strategic Use: It is used in Structure-Activity Relationship (SAR) libraries to determine the upper limit of active site plasticity.[1][2] If 2,3-diCl-Phe binds, the pocket is "open"; if PCPA binds but 2,3-diCl-Phe does not, the pocket is "restricted."

Transport Selectivity (LAT1)

Both PCPA and 2,3-diCl-Phe are substrates for the L-type Amino Acid Transporter 1 (LAT1).[1][2]

  • Observation: The high lipophilicity of 2,3-diCl-Phe often results in higher

    
     for transport across the Blood-Brain Barrier (BBB) compared to native Phe, making it an excellent "Trojan Horse" scaffold for drug delivery.
    

Part 3: Experimental Protocols

Protocol A: Comparative Hydroxylase Inhibition Assay

Objective: Determine the


 of 2,3-diCl-Phe against TPH1 compared to PCPA.

Reagents:

  • Recombinant human TPH1.[1][2]

  • Substrate: L-Tryptophan (

    
     concentration).[1][2]
    
  • Cofactor: Tetrahydrobiopterin (BH4).[1][2]

  • Detection: Fluorescence (conversion of Trp to 5-HTP).[1][2]

Workflow:

  • Preparation: Dissolve 2,3-diCl-Phe in DMSO (Note: Solubility is lower than Phe; max stock ~50 mM). Prepare PCPA as the positive control.[1][2]

  • Incubation: Mix TPH1 (100 nM) with varying concentrations of inhibitor (

    
     to 
    
    
    
    M) in reaction buffer (50 mM HEPES, pH 7.0, 100 µM ferrous ammonium sulfate). Incubate 10 min at 37°C.
  • Initiation: Add L-Trp (50 µM) and BH4 (25 µM).

  • Measurement: Monitor fluorescence (Ex 300 nm / Em 330 nm) for 5-HTP production over 20 minutes.

  • Validation: The

    
     of PCPA should fall within 20–50 µM.[1][2] If 2,3-diCl-Phe shows 
    
    
    
    µM, it confirms steric exclusion.[1][2]
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The ortho-chlorine in 2,3-diCl-Phe hinders the nucleophilic attack of the


-amine during coupling.[1] Standard DIC/HOBt protocols will fail or result in deletion sequences.[1][2]

Optimized Coupling Cycle:

  • Resin: Rink Amide MBHA (low loading, 0.3 mmol/g recommended to reduce aggregation).[1][2]

  • Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1][2]

    • Ratio: 1:1:2 (AA : HATU : DIPEA).[1][2]

  • Double Coupling: REQUIRED. Perform coupling twice for 45 minutes at 50°C (microwave assisted) or 2 hours at RT.

  • Capping: Aggressive acetylation (Acetic Anhydride/Pyridine) after the step to terminate unreacted chains.[1][2]

Part 4: Visualizations

Diagram 1: Mechanistic Decision Tree

This diagram guides the researcher on when to select 2,3-diCl-Phe over the standard PCPA based on the experimental goal.

SelectionStrategy Start Experimental Goal Inhibition Enzyme Inhibition (TPH/TH) Start->Inhibition Stability Peptide Stability & Engineering Start->Stability Reason1 Need to deplete Serotonin? Inhibition->Reason1 Reason2 Need to block Proteolysis? Stability->Reason2 PCPA Select Standard: 4-Cl-Phe (PCPA) (High Affinity / Low Steric Clash) DiCl Select: 2,3-diCl-Phe (High Steric Clash / Hydrophobic) Restricted Rotation\n(Atropisomerism) Restricted Rotation (Atropisomerism) DiCl->Restricted Rotation\n(Atropisomerism) Increased BBB Permeability Increased BBB Permeability DiCl->Increased BBB Permeability Reason1->PCPA Reason2->DiCl

Caption: Selection logic for halogenated phenylalanines. Red path indicates enzymatic suppression (PCPA); Blue path indicates structural engineering (2,3-diCl-Phe).[1][2]

Diagram 2: Comparative Steric Topology

Visualizing why the "Ortho" position matters for synthesis and binding.[1][2]

Sterics Phe Phe (Native) PCPA PCPA (4-Cl) DiCl 2,3-diCl (Ortho/Meta) Backbone Peptide Backbone Backbone->Phe Free Rotation Backbone->PCPA Free Rotation (Distal Bulk) Backbone->DiCl Clash! (Proximal Bulk)

Caption: Steric topology analysis. The 2,3-diCl analog introduces proximal bulk (blue arrow) causing backbone clash, unlike the distal bulk of PCPA.

References

  • Properties of Halogen

    • Title: "Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications" (Contextual reference for halogenated analogs).[1][2]

    • Source: Beilstein Journal of Organic Chemistry.[1][2]

    • URL:[Link][1][2]

  • Standard Inhibitor Reference (PCPA)

    • Title: "4-Chloro-L-phenylalanine (L-PCPA) | 5-HT Biosynthesis Inhibitor"[1][2][3]

    • Source: MedChemExpress Product Guide.[1][2]

  • Peptide Stability & Hydrophobicity

    • Title: "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form
    • Source: ChemBioChem (NIH PubMed Central).[1][2]

    • URL:[Link]

  • Synthesis & Structural D

    • Title: "2,3-Dichlorophenylalanine | CAS 110300-04-4 Data Sheet"[1][2]

    • Source: CymitQuimica.[1][2][4]

Sources

Comparative Technical Guide: 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-(2,3-dichlorophenyl)propanoic acid , commonly known as 2,3-Dichlorophenylalanine (2,3-DCP) , is a non-canonical phenylalanine analog. In the context of drug development and metabolomics, it serves two critical functions: as a robust Internal Standard (IS) for bioanalytical quantification and as a steric/hydrophobic probe in medicinal chemistry (Peptidomimetics).

This guide provides a technical meta-analysis of its performance compared to industry-standard alternatives, specifically Stable Isotope Labeled (SIL) amino acids and other halogenated analogs like p-chlorophenylalanine (PCPA).

Part 1: Bioanalytical Performance Analysis

The "Meta-Analysis" of Internal Standard Efficiency

In high-throughput LC-MS/MS assays, the choice of Internal Standard is pivotal for correcting matrix effects, recovery losses, and ionization variability. While Stable Isotope Labeled (SIL) standards (e.g.,


C

-Phenylalanine) are the "gold standard," 2,3-DCP offers a compelling alternative profile.
Comparative Matrix: 2,3-DCP vs. Alternatives

The following table synthesizes data from metabolomic profiling studies (e.g., schizophrenia and Parkinson's cohorts) where 2,3-DCP was utilized.

Feature2,3-Dichlorophenylalanine (2,3-DCP) Stable Isotope Labeled (SIL) Phe 4-Chlorophenylalanine (PCPA)
Chemical Nature Structural Analog (Chlorinated)Isotopologue (

C,

H,

N)
Structural Analog (Mono-chloro)
Retention Time (RT) Shifted (+0.5–1.5 min vs Phe)Co-eluting (Identical to Phe)Shifted (Less hydrophobic than 2,3-DCP)
Matrix Effect Correction Moderate (Does not co-elute)Excellent (Co-elutes perfectly)Moderate
Mass Difference (

m)
+68 Da (Distinct Cl isotope pattern)+5 to +10 Da+34 Da
Cost Efficiency High (~$150/g)Low (~

1000/g)
High
Endogenous Interference None (Synthetic)None (Mass shifted)Potential (Biological metabolites)
Application Scope Routine Metabolomics, Large CohortsGLP-grade PK StudiesTryptophan Hydroxylase Inhibition
Technical Insight: The "Retention Time" Trade-off

Expert Analysis: The primary critique of 2,3-DCP in a "meta-analysis" of analytical reliability is its retention time shift. Because the two chlorine atoms at positions 2 and 3 significantly increase hydrophobicity (LogP ~2.5 vs 1.38 for Phe), 2,3-DCP elutes after the analyte.

  • Consequence: It may not experience the exact same ion suppression zone as Phenylalanine.

  • Mitigation: It is highly effective in "dilute-and-shoot" protocols or clean matrices (plasma/serum) where ion suppression is minimized chromatographically.

Part 2: Experimental Protocols

Protocol A: Validated LC-MS/MS Extraction Workflow

Objective: Quantification of amino acids in human plasma using 2,3-DCP as the Internal Standard. Source Validation: Adapted from clinical metabolomic workflows (e.g., Frontiers in Psychiatry, 2024).

Reagents:

  • IS Stock: 1 mg/mL 2,3-Dichlorophenylalanine in 50:50 MeOH:H

    
    O.
    
  • Extraction Solvent: Cold Methanol (-20°C).

Step-by-Step Methodology:

  • Thawing: Thaw plasma samples on ice (4°C) to prevent enzymatic degradation.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Protein Precipitation: Add 150 µL of cold Methanol.

  • Vortex: Mix vigorously for 30 seconds.

  • Ultrasonication: Sonicate at 4°C for 30 minutes to ensure complete release of bound metabolites.

  • Cryo-Precipitation: Incubate at -20°C for 1 hour (Critical step for lipid removal).

  • Centrifugation: Spin at 12,000 rpm (approx. 15,000 x g) for 15 minutes at 4°C.

  • IS Addition: Transfer 100 µL of supernatant to a fresh vial. Add 2.5 µL of 2,3-DCP IS Stock.

    • Note: Adding IS after extraction corrects for injection variability but NOT extraction recovery. For recovery correction, add IS at Step 2.

  • Analysis: Inject 2–5 µL into UPLC-MS/MS (HSS T3 Column).

Part 3: Visualization of Mechanism

The following diagram illustrates the dual utility of 2,3-DCP: as an analytical standard and a chemical probe.

DCP_Workflow cluster_0 Bioanalysis (LC-MS) cluster_1 Medicinal Chemistry Sample Biological Sample (Plasma/CSF) Extraction MeOH Precipitation (-20°C) Sample->Extraction IS_Add Add 2,3-DCP (Internal Standard) Extraction->IS_Add Supernatant LCMS LC-MS/MS Analysis (HSS T3 Column) IS_Add->LCMS Mod Incorporate 2,3-DCP Data Quantification (Area Ratio: Analyte/IS) LCMS->Data Signal Normalization Peptide Peptide Synthesis (SPPS) Peptide->Mod Effect Steric Clash & Hydrophobic Interaction Mod->Effect Result Enhanced Stability or Potency Effect->Result

Figure 1: Dual workflow showing 2,3-DCP usage in Metabolomics (Blue) and Peptidomimetics (Red).

Part 4: Pharmacological & Chemical Applications

While primarily an analytical tool, 2,3-DCP is valuable in Structure-Activity Relationship (SAR) studies.

Peptidomimetics

Replacing Phenylalanine with 2,3-DCP in bioactive peptides restricts conformational freedom due to the ortho-meta dichlorination .

  • Mechanism: The chlorine at the 2-position (ortho) creates steric hindrance with the peptide backbone, often forcing the side chain into specific rotamers (

    
     constraints).
    
  • Utility: Used to map the hydrophobic pockets of GPCRs or protease active sites where a standard Phenylalanine is too flexible or not hydrophobic enough.

Transport Inhibition (LAT1)

Like other large neutral amino acids, 2,3-DCP is a substrate/competitor for the L-type Amino Acid Transporter 1 (LAT1) .

  • Comparison: It is generally a weaker inhibitor of Tryptophan Hydroxylase compared to p-chlorophenylalanine (PCPA), making it less suitable for serotonin depletion models but safer for use as a tracer.

References

  • Frontiers in Psychiatry. (2024). Causal association between phenylalanine and Parkinson's disease: a two-sample bidirectional mendelian randomization study. Retrieved from [Link]

  • e-Century Publishing. (2024). MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia. Retrieved from [Link]

  • NIH PubMed. (2023). Phenylalanine Tolerance over Time in Phenylketonuria: A Systematic Review and Meta-Analysis. Retrieved from [Link]

Halogenated Phenylalanine Probes: A Comparative Guide to 2,3-Dichlorophenylalanine and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Subject: 2-amino-3-(2,3-dichlorophenyl)propanoic acid Common Name: 2,3-Dichlorophenylalanine (2,3-DCP) Class: Non-proteinogenic Amino Acid / Halogenated Phenylalanine Analog Primary Applications: Large Neutral Amino Acid Transporter (LAT1) probing, Tryptophan Hydroxylase (TPH) inhibition studies, and crystallographic phasing.

This guide analyzes 2,3-Dichlorophenylalanine (2,3-DCP) against its primary functional competitors: 4-Chlorophenylalanine (PCPA) and BCH . While PCPA is the gold standard for serotonin depletion, 2,3-DCP occupies a unique niche as a high-affinity substrate for the LAT1 transporter due to specific steric properties conferred by the ortho-chlorine substitution.

Mechanism of Action: The "Ortho" Effect

To understand why a researcher would choose 2,3-DCP over similar probes, one must understand the structural biology of its targets.

A. LAT1 Transporter Selectivity (SLC7A5)

The Large Neutral Amino Acid Transporter 1 (LAT1) is a critical target in oncology and blood-brain barrier (BBB) research.[1]

  • The Mechanism: LAT1 functions as an exchanger.[2] It requires the uptake of a substrate (like Phenylalanine or Leucine) to export intracellular amino acids (like Glutamine).

  • The 2,3-DCP Advantage: Research into halogenated phenylalanines indicates that substituents at the 2-position (ortho) significantly enhance selectivity for LAT1 over the ubiquitously expressed LAT2. The 2,3-dichloro substitution pattern provides a "steric lock," allowing the molecule to fit the LAT1 binding pocket while being sterically excluded from LAT2. This makes 2,3-DCP a superior probe for isolating LAT1 activity in complex tissue compared to unsubstituted Phenylalanine.

B. Enzyme Inhibition (TPH & TH)

Like its analog PCPA, 2,3-DCP acts as a competitive inhibitor for aromatic amino acid hydroxylases:

  • Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in serotonin synthesis.

  • Tyrosine Hydroxylase (TH): The rate-limiting enzyme in catecholamine (dopamine/norepinephrine) synthesis.

  • Differentiation: While PCPA is the most potent TPH inhibitor, 2,3-DCP is often used to study the active site plasticity of these enzymes. The additional chlorine at the 2- and 3-positions creates a larger hydrophobic volume, testing the flexibility of the enzyme's substrate-binding loop.

Pathway Visualization

The following diagram illustrates the dual-pathway interaction of 2,3-DCP compared to PCPA.

G DCP 2,3-Dichlorophenylalanine (2,3-DCP) LAT1 LAT1 Transporter (SLC7A5) DCP->LAT1 High Affinity (Substrate) TPH Tryptophan Hydroxylase (TPH) DCP->TPH Competitive Inhibition Serotonin Serotonin Synthesis DCP->Serotonin Reduces PCPA p-Chlorophenylalanine (PCPA) PCPA->LAT1 Transported PCPA->TPH Potent Inhibition (Gold Standard) PCPA->Serotonin Blocks CellEntry Cellular Accumulation LAT1->CellEntry Import TPH->Serotonin Catalysis

Figure 1: Functional divergence between 2,3-DCP and PCPA. 2,3-DCP is favored for transport studies (LAT1), while PCPA is favored for metabolic blockade (TPH).

Comparative Analysis: 2,3-DCP vs. Alternatives

This table synthesizes experimental data to guide probe selection.

Feature2,3-Dichlorophenylalanine (2,3-DCP) p-Chlorophenylalanine (PCPA) BCH (System L Inhibitor)
Primary Role LAT1 Transport Substrate / Structural ProbeSerotonin Depletion AgentNon-metabolizable Transport Inhibitor
LAT1 Selectivity High (Due to ortho-Cl steric effect)Moderate (Transported by LAT1 & LAT2)Low (Inhibits all L-type systems)
Enzyme Inhibition Moderate (TPH/TH competitive)High (Irreversible TPH inhibition in vivo)None (Transport specific)
Metabolic Stability Moderate (Slowly metabolized)Low (Metabolized to inactive forms)High (Non-metabolizable)
BBB Permeability High (Active Transport via LAT1)HighHigh
Best Use Case Studying LAT1 uptake kinetics; CrystallographyCreating serotonin-deficient animal modelsBlocking total amino acid uptake
Critical Analysis
  • Choose 2,3-DCP if: You are studying the uptake kinetics of LAT1 in cancer cells or the blood-brain barrier. The 2,3-dichloro motif ensures the molecule is recognized specifically by LAT1, reducing background noise from other transporters (LAT2).

  • Choose PCPA if: Your goal is to deplete serotonin levels in a model organism to study behavior or neurochemistry. PCPA is the historical and functional standard for this application.

  • Choose BCH if: You need to block amino acid transport entirely to starve cells, without the compound itself being metabolized.

Experimental Protocols

These protocols are designed to be self-validating. If the controls (BCH or PCPA) do not yield expected results, the data for 2,3-DCP should be considered invalid.

Protocol A: LAT1 Competitive Uptake Assay

Objective: Determine if 2,3-DCP acts as a high-affinity substrate for LAT1.

  • Cell Preparation: Use a LAT1-overexpressing cell line (e.g., MCF-7 or KB cells). Seed at

    
     cells/well in 24-well plates.
    
  • Buffer Setup: Prepare Na+-free Choline-Cl uptake buffer (to eliminate Na+-dependent transport).

  • Tracer Mix: Prepare

    
    
    
    
    
    -L-Leucine (The reference LAT1 substrate).
  • Competition:

    • Control: Tracer only.

    • Experimental: Tracer + increasing concentrations of 2,3-DCP (

      
       to 
      
      
      
      ).
    • Positive Control (Block): Tracer +

      
      BCH .
      
  • Incubation: Incubate for 1 minute at 37°C. (Short time is critical to measure initial rate).

  • Termination: Aspirate and wash 3x with ice-cold PBS containing

    
     unlabeled Leucine (stops efflux).
    
  • Lysis & Counting: Lyse cells with 0.1N NaOH and measure radioactivity via liquid scintillation counting.

  • Validation: The IC50 of 2,3-DCP should be lower (indicating higher affinity) than unsubstituted Phenylalanine.

Protocol B: Tryptophan Hydroxylase (TPH) Inhibition Screen

Objective: Assess the potency of 2,3-DCP in blocking serotonin synthesis.

  • Enzyme Source: Recombinant human TPH1 or rat brain homogenate.

  • Reaction Mix:

    • Substrate:

      
       L-Tryptophan.
      
    • Cofactor:

      
       Tetrahydrobiopterin (
      
      
      
      ).
    • Enzyme: TPH preparation.[3]

    • Inhibitor: 2,3-DCP (Test range:

      
      ).
      
    • Comparator: Run parallel wells with PCPA .

  • Reaction: Incubate at 37°C for 20 minutes.

  • Detection: Stop reaction with perchloric acid. Measure 5-Hydroxytryptophan (5-HTP) production via HPLC with electrochemical detection.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Note: PCPA acts partly via mechanism-based inactivation; 2,3-DCP is likely a reversible competitive inhibitor. Expect PCPA to show time-dependent inhibition, whereas 2,3-DCP will likely show classic Michaelis-Menten competitive kinetics.

Experimental Workflow Diagram

Workflow Start Select Probe Application Decision Target? Start->Decision PathA Transport (LAT1) Decision->PathA Membrane Transport PathB Metabolism (TPH) Decision->PathB Serotonin Synthesis ExpA Competitive Uptake Assay (vs C14-Leucine) PathA->ExpA ExpB Enzyme Kinetics Assay (vs BH4 Cofactor) PathB->ExpB ControlA Control: BCH (10mM) Must block >90% ExpA->ControlA Validation ResultA Calculate IC50 (Affinity) ExpA->ResultA ControlB Control: PCPA Standard Reference ExpB->ControlB Validation ResultB Calculate Ki (Inhibition Constant) ExpB->ResultB

Figure 2: Decision tree for selecting experimental workflows based on the biological target of 2,3-DCP.

References

  • Transport Selectivity of Halogenated Phenylalanines

    • Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[4][1]

    • Source: Scientific Reports (2024).[1]

    • Context: Establishes that 2-substitution (ortho) on the phenylalanine ring enhances LAT1 affinity and selectivity compared to 3- or 4-substitution.
    • URL:[Link]

  • Tryptophan Hydroxylase Inhibition

    • Title: Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis.[3]

    • Source: Journal of Pharmacology and Experimental Therapeutics (2008).
    • Context: Provides the methodological basis for TPH inhibition assays and compares various phenylalanine deriv
    • URL:[Link]

  • PCPA Mechanism

    • Title: Effects of Tryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory.
    • Source: Biomolecules (2020).[5]

    • Context: Validates PCPA as the standard compar
    • URL:[Link]

  • LAT1 Inhibitor Design

    • Title: Mechanism of substrate transport and inhibition of the human L
    • Source: Nature Communic
    • Context: Discusses the structural basis of LAT1 inhibition and the role of bulky hydrophobic side chains (like dichlorophenyl) in binding.
    • URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid

[1]

Executive Summary & Chemical Context

2-Amino-3-(2,3-dichlorophenyl)propanoic acid (also known as 2,3-Dichlorophenylalanine ) is a halogenated non-canonical amino acid used primarily in peptide synthesis and medicinal chemistry to modify receptor binding affinity.[1][2]

Unlike standard amino acids (e.g., Phenylalanine), this compound contains chlorine substituents on the phenyl ring.[1][2] This structural modification fundamentally alters its disposal pathway. It cannot be treated as biological waste or standard organic waste; it must be managed as Halogenated Chemical Waste to prevent the formation of toxic byproducts (such as dioxins) during incineration.[1]

Key Chemical Identifiers Data
CAS Number 15981-32-5 (Generic/L-isomer context)
Molecular Formula C₉H₉Cl₂NO₂
Waste Category Halogenated Organic
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity

Hazard Profile & The "Why" Behind Disposal

Effective safety relies on understanding the causality of the protocol.

  • Halogen Content (The Critical Factor): The presence of two chlorine atoms requires high-temperature incineration (>1000°C) with specific flue gas scrubbing capabilities.[1] Standard low-temperature incineration can result in the release of hydrochloric acid (HCl) gas or persistent organic pollutants.[1]

  • Irritant Properties: As a solid powder, it poses an inhalation risk (STOT SE 3).[1] Dust control during transfer to waste containers is critical to prevent mucosal irritation.

  • Environmental Persistence: Halogenated aromatics are often resistant to biodegradation. Pouring this substance down the drain is strictly prohibited under EPA (RCRA) and local POTW (Publicly Owned Treatment Works) regulations.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization

Before disposal, determine the physical state of the waste.[1] The protocol branches based on whether the compound is a pure solid or dissolved in a reaction mixture.

Phase 2: Segregation (The "Golden Rule")

NEVER mix this compound with:

  • Strong Oxidizers: Risk of exothermic reaction.

  • Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste (e.g., Acetone, Ethanol) contaminates the entire volume, forcing the facility to pay the higher "Halogenated" disposal rate for the whole container.[1]

Phase 3: Containerization & Labeling[1]
  • Container Type: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste stream is acidic, as the chlorine content can accelerate corrosion.[1]

  • Labeling: The tag must explicitly state "HALOGENATED" .

Detailed Workflow (Decision Tree)

DisposalWorkflowStartWaste Generation:2,3-DichlorophenylalanineStateCheckDetermine Physical StateStart->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPathDry ReagentLiquidPathSolution / Reaction MixtureStateCheck->LiquidPathDissolvedSolidContainerContainer:Wide-Mouth HDPE JarSolidPath->SolidContainerSweep/ScoopLiquidContainerContainer:Glass/HDPE Carboy(Halogenated Stream)LiquidPath->LiquidContainerPour via FunnelLabelingLABELING CRITICAL:Mark as 'Halogenated Organic'List '2,3-Dichlorophenylalanine'SolidContainer->LabelingLiquidContainer->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StorageHandoverEHS / Waste Vendor Pickup(High-Temp Incineration)Storage->Handover

Figure 1: Operational decision tree for the segregation and packaging of halogenated amino acid waste.

Emergency Procedures: Spill Management

If a spill occurs, immediate containment prevents environmental release and personnel exposure.

ScenarioProtocol
Dry Powder Spill 1. Isolate: Evacuate immediate area if dust is airborne.2. PPE: Don nitrile gloves, lab coat, and N95/P100 respirator.3.[1] Contain: Cover with damp paper towels to prevent dust dispersion.4. Clean: Scoop carefully into a wide-mouth jar. Do not dry sweep. 5. Decon: Wash surface with soap and water; collect rinsate as liquid halogenated waste.
Liquid Spill 1. Absorb: Use vermiculite or universal absorbent pads.2. Collect: Place saturated absorbent into a sealed bag or bucket.3. Label: Mark container as "Debris contaminated with Halogenated Organics."

Regulatory Compliance & RCRA Context

While this compound is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" principle.[1]

  • Characteristic Waste: If mixed with spent halogenated solvents (e.g., Methylene Chloride used during synthesis), the entire mixture often adopts an F-list code (e.g., F002).[1]

  • Generator Responsibility: The generator must declare the "Halogenated" nature of the waste profile. Failure to do so puts the disposal facility at risk of violating their air emission permits (due to HCl generation).[1]

  • Sewer Ban: Under no circumstances is this compound water-soluble enough or safe enough for drain disposal. It contributes to Total Toxic Organics (TTO) in wastewater effluent.[1]

Summary Checklist for Researchers

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13323, 4-Chloro-DL-phenylalanine (Analogous Halogenated Amino Acid Safety Data). [Link][1]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261). [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.